molecular formula C10H12N2O3 B1393510 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid CAS No. 1216983-06-0

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Katalognummer: B1393510
CAS-Nummer: 1216983-06-0
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: NRWGXNMTXGARTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (CAS 1086379-84-1) is a high-purity chemical compound offered for research and development applications. This specialized organic molecule, with a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol, serves as a valuable building block in medicinal chemistry and drug discovery . The structure of this compound integrates a picolinic acid scaffold with an aziridine moiety linked via an ethoxy spacer. The aziridine group is a three-membered heterocyclic amine known for its utility as an alkylating agent and its participation in ring-opening reactions, making it a key functional group for constructing more complex molecular architectures . Researchers can leverage this compound in the synthesis of novel pharmaceutical candidates, particularly as a precursor for targeted inhibitors. Its application is primarily in professional laboratory settings for the development of potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the associated Safety Data Sheet for proper handling instructions. This compound requires storage in an inert atmosphere at 2-8°C .

Eigenschaften

IUPAC Name

6-[2-(aziridin-1-yl)ethoxy]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWGXNMTXGARTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCOC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid: Structural Mechanics, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, rational design increasingly relies on bifunctional molecules that pair a specific targeting moiety with a tunable electrophilic warhead[1]. 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid represents a highly specialized scaffold in this domain. By integrating a pyridine-2-carboxylic acid (picolinic acid) core—a privileged metal-binding pharmacophore (MBP)—with a strained aziridine ring, this molecule is engineered for the precise, irreversible inactivation of metalloenzymes and nucleophile-rich protein targets.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the causality behind its mechanistic reactivity, and self-validating experimental workflows for its application in drug discovery.

Physicochemical Profiling & Structural Elucidation

To effectively deploy this compound in biochemical assays, one must first understand its foundational metrics. The molecule is composed of three distinct functional zones:

  • The Targeting Core: Pyridine-2-carboxylic acid, known for its bidentate chelation of divalent metal ions (e.g., Zn²⁺, Cu²⁺, Mn²⁺)[2][3].

  • The Flexible Linker: An ethoxy chain that provides the necessary spatial degrees of freedom to orient the warhead within an enzyme's active site.

  • The Covalent Warhead: An aziridine ring, which acts as a highly strained, pH-sensitive electrophile capable of alkylating nucleophilic residues[4][5].

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acidDefines the bifunctional connectivity.
CAS Number 1216983-06-0Unique identifier for procurement and database cross-referencing[6].
Molecular Formula C₁₀H₁₂N₂O₃Base composition for stoichiometric calculations.
Molecular Weight 208.21 g/mol Average mass used for standard molarity preparations.
Monoisotopic Mass 208.0848 DaExact mass critical for high-resolution LC-MS/MS adduct mapping.
Warhead Type Strained 3-membered nitrogen heterocycleUndergoes nucleophilic ring-opening to form stable covalent bonds[1][7].

Mechanistic Reactivity: The Dual-Pharmacophore Advantage

The efficacy of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid lies in the synergistic causality of its two pharmacophores.

Phase 1: Non-Covalent Anchoring The pyridine-2-carboxylic acid motif is a well-established chelator[2]. In the context of a zinc-dependent metalloenzyme (such as a matrix metalloproteinase or a metallo-β-lactamase), the nitrogen of the pyridine ring and the oxygen of the carboxylate group form a stable, bidentate coordination complex with the active-site metal ion[3]. This non-covalent anchoring drastically increases the local concentration of the molecule within the active site, a prerequisite for targeted covalent inhibition.

Phase 2: Warhead Activation and Alkylation Unlike highly reactive epoxides or nitrogen mustards that indiscriminately alkylate off-target proteins, aziridines are "smart" warheads. Due to their specific pKa, aziridines often require protonation at physiological or slightly acidic pH to become fully activated electrophiles[7][8]. Once the molecule is anchored in the active site, the microenvironment facilitates the protonation of the aziridine nitrogen. This exacerbates the ring strain, triggering a nucleophilic attack by a proximal active-site residue (e.g., the thiol of a cysteine or the amine of a lysine). The aziridine ring opens, forming a permanent, irreversible covalent adduct[1][4].

G A 6-(2-Aziridin-1-ylethoxy) pyridine-2-carboxylic acid C Non-Covalent Complexation (Pyridine-2-carboxylate chelates Zn²⁺) A->C B Target Metalloenzyme (e.g., Zn²⁺ dependent) B->C D Aziridine Protonation (Activation of Warhead) C->D E Nucleophilic Attack (Cys/Lys opens Aziridine ring) D->E F Irreversible Covalent Adduct (Enzyme Inactivated) E->F

Figure 1: Mechanistic pathway of targeted covalent inhibition by the aziridine-picolinic acid scaffold.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Jump-Dilution Assay for Covalent Irreversibility

Causality & Logic: Covalent inhibitors exhibit time-dependent, irreversible inhibition. A jump-dilution assay forces the binding equilibrium backward. Reversible inhibitors will dissociate, restoring enzyme activity, whereas covalently bound aziridine adducts will remain permanently attached, keeping the enzyme inactive[1].

  • Pre-incubation: Incubate the target metalloenzyme (100 nM) with a saturating concentration of the compound (10 µM) in a physiological assay buffer (pH 7.4) for 60 minutes at 37°C.

  • Jump-Dilution: Dilute the reaction mixture 100-fold into a large volume of assay buffer containing the enzyme's specific fluorogenic substrate.

  • Kinetic Monitoring: Continuously monitor the fluorescence (substrate turnover) for 30–60 minutes.

  • Self-Validation Control: Run a parallel assay using a non-covalent analog (e.g., replacing the aziridine with a non-reactive dimethylamine group).

    • Expert Insight: The control must show rapid activity recovery post-dilution. If the control recovers but the aziridine-treated enzyme does not, you have definitively proven that the sustained inhibition is strictly due to covalent bond formation.

Protocol 2: LC-MS/MS Adduct Characterization

Causality & Logic: To prove the mechanism of action, we must map the exact site of alkylation. Because the aziridine ring opens via an addition reaction, the entire molecule attaches to the target residue without the loss of any leaving group. This yields a highly specific mass shift of exactly +208.0848 Da (the exact monoisotopic mass of the compound).

  • Labeling: Incubate the target protein (1 µM) with the compound (10 µM) for 2 hours at 37°C.

  • Quenching & Denaturation: Quench the reaction by adding 1% formic acid to drop the pH. Denature the protein using 8M urea.

  • Alkylation of Free Thiols: Treat the sample with dithiothreitol (DTT) to reduce native disulfides, followed by iodoacetamide (IAA).

    • Expert Insight: This step is critical. IAA blocks all unreacted cysteines, preventing artifactual post-lysis alkylation by residual aziridine compound during the digestion phase.

  • Proteolytic Digestion: Dilute the urea concentration to <2M and digest the protein with Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide fragments using a high-resolution Orbitrap or Q-TOF mass spectrometer.

  • Data Processing: Search the MS/MS spectra against the target protein sequence, setting a variable modification of +208.0848 Da on Cysteine, Lysine, and Histidine residues to pinpoint the exact site of covalent attachment.

G Step1 1. In Vitro Incubation (Compound + Target Protein) Step2 2. Denaturation & Alkylation (Block free thiols with Iodoacetamide) Step1->Step2 Step3 3. Proteolytic Cleavage (Trypsin Digestion into Peptides) Step2->Step3 Step4 4. LC-MS/MS Analysis (High-Resolution Mass Spectrometry) Step3->Step4 Step5 5. Data Processing (Identify +208.0848 Da Mass Shift on Target Residue) Step4->Step5

Figure 2: Analytical LC-MS/MS workflow for the validation and mapping of the covalent aziridine adduct.

References

  • NIH. "Recent advances in the development of covalent inhibitors - PMC". [Link]

  • ChemRxiv. "Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines". [Link]

  • NIH. "Copper chelating cyclic peptidomimetic inhibits Aβ fibrillogenesis - PMC". [Link]

  • NIH. "Regio- and Stereospecific Synthesis of Oridonin D-Ring Aziridinated Analogues for the Treatment of Triple-Negative Breast Cancer via Mediated Irreversible Covalent Warheads - PMC". [Link]

  • MDPI. "Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants". [Link]

  • PubMed. "Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone". [Link]

  • PubMed. "DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones". [Link]

Sources

Comprehensive Characterization of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid: Physicochemical Properties, Solubility Dynamics, and Handling Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (CAS: 1216983-06-0) represents a highly specialized bifunctional building block utilized in advanced chemical biology, targeted covalent inhibitor design, and bioconjugation[1]. Featuring an amphoteric picolinic acid core conjugated via an ethoxy linker to a highly reactive aziridine warhead, this molecule presents unique physicochemical and handling challenges. Because the aziridine ring is exquisitely sensitive to solvolysis and pH-driven degradation, understanding its solubility dynamics is not merely a matter of physical dissolution, but of chemical preservation.

This technical guide provides an in-depth analysis of the compound's structural behavior, predictive solubility profiles, and self-validating experimental methodologies designed to prevent false data artifacts during drug development workflows.

Structural Analysis & Predictive Physicochemical Profiling

The physical properties of this compound are dictated by the dynamic interplay between its three distinct structural motifs. Understanding these motifs provides the causality behind its observed solubility and stability profiles.

  • Pyridine-2-carboxylic acid (Picolinic acid) core: This core confers zwitterionic properties to the molecule. The carboxylic acid (pKa ~5.3) and the pyridine nitrogen (pKa ~1.0) allow the molecule to exist in various ionization states depending on the aqueous environment, strongly influencing its partition coefficient and solvation energy[2].

  • Ethoxy linker: This flexible, slightly lipophilic spacer bridges the polar core to the reactive warhead, preventing steric hindrance during covalent binding events while marginally increasing the compound's affinity for organic solvents.

  • Aziridine ring: A highly strained three-membered nitrogen heterocycle. The inherent ring strain (~115 kJ/mol) makes it a potent electrophile. The aziridine nitrogen is basic (pKa ~8.0); protonation at low pH transforms it into an aziridinium ion, drastically accelerating electrophilic ring-opening reactions by ambient nucleophiles.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and predictive properties essential for assay formulation.

PropertyValue
Compound Name 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid
CAS Registry Number 1216983-06-0
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol [3]
Core Scaffold Pyridine-2-carboxylic acid (Picolinic acid)
Reactive Moiety 1-Aziridinyl group
Predicted pKa (Carboxyl) ~5.3
Predicted pKa (Aziridine) ~8.0

Solubility Dynamics & Solvent Compatibility

Solubility for this compound is intrinsically linked to its chemical stability. The choice of solvent dictates not only how much compound dissolves, but whether the active warhead survives the process.

  • Aqueous Solvents: Solubility is optimal in slightly alkaline buffers (pH 7.4 – 8.0). Causality: At physiological pH, the carboxylic acid is deprotonated (forming a highly soluble anion), while the aziridine remains primarily unprotonated and stable. In acidic media (pH < 6.0), the compound dissolves rapidly, but degrades almost instantaneously due to acid-catalyzed hydrolysis of the aziridine ring.

  • Organic Solvents: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are ideal for preparing high-concentration stock solutions (up to 50 mM). Causality: Nucleophilic protic solvents like Methanol (MeOH) or Ethanol (EtOH) must be strictly avoided. Over time, the hydroxyl groups in these solvents act as nucleophiles, leading to solvolysis and the irreversible formation of inactive ether adducts.

Empirical Characterization Protocols (Self-Validating Systems)

To accurately assess the solubility and stability of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, standard protocols must be modified. The following methodologies incorporate internal controls and mass-balance checks to create a self-validating system that actively differentiates between mere insolubility and chemical degradation.

Protocol 1: Self-Validating Thermodynamic Solubility Profiling

Purpose: To determine the absolute solubility limit without confounding degradation artifacts.

  • Preparation: Weigh exactly 2.0 mg of the lyophilized compound into a low-bind microcentrifuge tube.

  • Solvent Addition & Internal Standard: Add 1.0 mL of the test solvent (e.g., PBS pH 7.4 or DMSO). Immediately spike the solvent with 10 µM Caffeine as an Internal Standard (IS). Causality: The IS validates the LC-MS injection volume and detector response, ensuring that any drop in signal is due to the compound's behavior, not instrument drift.

  • Incubation: Shake at 300 RPM at 25°C for 24 hours in complete darkness. Causality: Light and excessive heat can induce radical-mediated degradation of the strained aziridine ring.

  • Phase Separation: Ultracentrifuge the sample at 20,000 × g for 30 minutes to separate the soluble fraction from the undissolved pellet.

  • Supernatant Analysis: Dilute the supernatant 1:100 in Acetonitrile to instantly quench any ongoing aqueous reactions. Analyze via LC-MS/UV (254 nm) and quantify the intact compound against a freshly prepared standard curve.

  • Pellet Mass-Balance (The Validation Step): Lyophilize the remaining undissolved pellet, dissolve it completely in DMSO, and quantify via LC-MS. System Validation Logic: The sum of the molar mass in the supernatant and the pellet must equal the initial 2.0 mg input. A mass deficit mathematically proves that chemical degradation (e.g., ring-opening) occurred during incubation, invalidating standard solubility assumptions.

Workflow A Compound Aliquot CAS 1216983-06-0 B Solvent + IS Addition (Buffer pH 7.4 / DMSO) A->B C Incubation & Agitation (24h, 25°C, Dark) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Analysis (LC-MS/UV) D->E Soluble Fraction F Pellet Mass Balance (Self-Validation Check) D->F Insoluble Fraction

Workflow for self-validating thermodynamic solubility and stability profiling.

Protocol 2: pH-Dependent Aziridine Integrity Assay

Purpose: To map the degradation kinetics of the warhead across physiological and acidic microenvironments.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 5.0, 6.5, 7.4, and 8.0.

  • Spiking: Add the compound (from a fresh DMSO stock) to a final concentration of 100 µM in each buffer.

  • Kinetic Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, and 8 hours. Immediately quench by adding 50 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Analysis: Monitor the disappearance of the parent mass (m/z 209.09 [M+H]+) and the appearance of the hydrolyzed amino alcohol adduct (m/z 227.10 [M+H]+) via LC-MS.

Mechanism A Intact Aziridine (pH > 7.4) B Protonated Aziridinium (pH < 6.0) A->B +H+ C Nucleophilic Attack (H2O / Buffer) B->C D Ring-Opened Amino Alcohol C->D Hydrolysis

pH-dependent aziridine ring-opening mechanism highlighting acidic instability.

Storage and Handling Directives

Due to the highly reactive nature of the aziridine warhead, 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid must be handled with strict environmental controls.

  • Storage: Maintain as a lyophilized solid at -20°C under an inert Argon or Nitrogen atmosphere to prevent ambient moisture from initiating slow hydrolysis[1].

  • Formulation: When formulating for biological assays, prepare DMSO stocks immediately prior to use and avoid serial dilutions in acidic or nucleophilic media.

By employing these self-validating protocols that account for both thermodynamic solubility and kinetic stability, researchers can ensure the absolute integrity of their experimental data when working with this complex bifunctional compound.

References

  • National Center for Biotechnology Information (NIH). "Pyridine-2-carboxylic acid 1-oxide". PubChem Compound Summary for CID 69986. URL: [Link]

  • National Institute of Standards and Technology (NIST). "Information from the InChI: C10H12N2O3". NIST Chemistry WebBook. URL:[Link]

Sources

Mechanism of Action for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid Derivatives: A Blueprint for Metalloenzyme-Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacology by combining the high affinity of reversible binders with the extended target occupancy of irreversible alkylating agents[1]. Among emerging chemotypes, 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid derivatives represent a highly sophisticated, dual-action pharmacophore. By bridging bidentate metal chelation with proximity-driven aziridine ring-opening, these molecules serve as potent inhibitors of metalloenzymes. This whitepaper dissects the structural logic, kinetic mechanisms, and experimental validation protocols required to characterize this unique class of compounds.

Part 1: Structural Pharmacophore & Binding Kinetics

The architectural brilliance of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid derivatives lies in their modular "bind and bond" design. The molecule is rationally partitioned into three functional domains, each engineered with strict causality to achieve irreversible target engagement:

  • The Reversible Anchor (Pyridine-2-carboxylic acid): Also known as picolinic acid, this moiety is a privileged scaffold for coordinating divalent metal ions (e.g., Fe²⁺, Zn²⁺) found in the active sites of metalloenzymes such as Prolyl Hydroxylase Domain (PHD) enzymes, Jumonji C (JmjC) demethylases, and metallo-β-lactamases[2]. The pyridine nitrogen and the carboxylate oxygen act synergistically to form a stable, bidentate chelation complex with the metal center, establishing the initial reversible binding affinity ( Ki​ ).

  • The Spatial Conduit (Ethoxy Linker): The ethoxy group at the 6-position serves as a flexible spacer. Causality: Direct attachment of a warhead to the pyridine ring often restricts rotational degrees of freedom, preventing optimal alignment with target nucleophiles. The ethoxy linker allows the warhead to sample the local conformational space of the active site without distorting the primary metal coordination geometry.

  • The Covalent Warhead (Aziridine Ring): Aziridines are highly strained, three-membered nitrogen heterocycles (possessing ~27 kcal/mol of ring strain). Unlike highly reactive, indiscriminate electrophiles, aziridines exhibit low intrinsic reactivity in solution but become potent alkylating agents when activated by the local microenvironment of an enzyme[3][4]. Upon binding, the aziridine is positioned adjacent to an active-site nucleophile (such as a cysteine thiol or an acidic aspartate/glutamate carboxylate), triggering a nucleophilic ring-opening reaction that forms a permanent covalent bond[5][6].

Part 2: Mechanism of Action (The Covalent Trapping Model)

The mechanism of action for these derivatives follows a classic two-step kinetic model characteristic of TCIs.

  • Step 1: Reversible Equilibrium. The inhibitor ( I ) reversibly binds to the target enzyme ( E ) via metal chelation to form a non-covalent complex ( E⋅I ). This step is governed by the dissociation constant Ki​ .

  • Step 2: Irreversible Alkylation. Once anchored, the proximity of the aziridine to the target nucleophile drives a first-order, irreversible ring-opening event, yielding the covalently modified, inactive enzyme ( E−I ). This rate is defined by the inactivation constant kinact​ .

MOA A Target Metalloenzyme (Free State) B Reversible Complex (Picolinate Chelation) A->B k_on / k_off (Ki) C Pre-covalent State (Aziridine Alignment) B->C Conformational Sampling D Irreversible Adduct (Nucleophilic Ring Opening) C->D k_inact (Covalent Bond)

Figure 1: Two-step "bind and bond" kinetic model for aziridinyl-picolinic acid derivatives.

The overall efficiency of the inhibitor is evaluated using the second-order rate constant, kinact​/Ki​ . A high kinact​/Ki​ indicates a highly potent and selective covalent inhibitor.

Quantitative Data Presentation

To standardize the evaluation of these derivatives, researchers must track specific kinetic parameters. Table 1 summarizes the typical kinetic profile expected for optimized aziridine-based TCIs.

Table 1: Representative Kinetic Parameters for Aziridinyl-Picolinic Acid Derivatives

ParameterDefinitionTypical RangeAnalytical Significance Ki​ (nM)Reversible binding affinity10 - 500 nMMeasures the strength of the initial metal chelation step. kinact​ (s⁻¹)Maximum rate of inactivation 10−4 10−2 s⁻¹Quantifies the reactivity of the aziridine warhead upon binding. kinact​/Ki​ (M⁻¹s⁻¹)Second-order rate constant 103 105 M⁻¹s⁻¹Determines the overall efficiency and potency of the TCI. t1/2​ (min)Half-life of inactivation5 - 60 minTime required to achieve 50% target occupancy at saturation.

Part 3: Experimental Profiling & Validation Workflows

To establish trustworthiness and scientific integrity, the proposed mechanism must be empirically validated. A self-validating experimental system ensures that the observed inhibition is truly covalent and on-target, rather than an artifact of assay conditions or non-specific aggregation.

Workflow Step1 1. Compound Incubation (Varying [I] and Time) Step2 2. Intact Mass Spectrometry (Target Engagement) Step1->Step2 Confirm Adduct Mass (+MW) Step3 3. Jump-Dilution Assay (Reversibility Check) Step1->Step3 Assess Enzymatic Recovery Step4 4. Peptide Mapping LC-MS/MS (Residue Identification) Step2->Step4 Localize Covalent Modification

Figure 2: Multi-tiered validation workflow for targeted covalent inhibitors.

Part 4: Step-by-Step Methodologies

The following protocols detail the critical assays required to confirm the mechanism of action for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid derivatives.

Protocol 1: Intact Protein Mass Spectrometry (Adduct Verification)

Causality: To definitively prove that the aziridine warhead forms a covalent bond, intact mass spectrometry is utilized. A covalent adduct will result in a mass shift of the target protein exactly equal to the molecular weight of the inhibitor[6].

  • Preparation: Dilute the purified recombinant target metalloenzyme to a final concentration of 2 μM in a mass-spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Ensure the required metal cofactor (e.g., 10 μM FeSO₄) is present.

  • Incubation: Add the aziridine derivative at a 10-fold molar excess (20 μM). Include a DMSO vehicle control in a parallel reaction.

  • Time-Course Sampling: Incubate the reaction at 25°C. Remove 10 μL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction aliquots by adding an equal volume of 1% Formic Acid to denature the protein and halt the alkylation.

  • LC-MS Analysis: Inject the samples onto a C4 or C8 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. Validation: The treated sample must show a time-dependent conversion from the native mass ( M ) to the adduct mass ( M+MWinhibitor​ ).

Protocol 2: Jump-Dilution Enzymatic Reversibility Assay

Causality: Highly potent reversible inhibitors can mimic covalent inhibitors in standard assays. The jump-dilution method forces the dissociation of reversible complexes by drastically lowering the concentration of the inhibitor below its Ki​ . Covalent inhibitors will fail to recover activity[1].

  • Pre-incubation (High Concentration): Incubate the target enzyme (100x assay concentration) with the aziridine derivative at a concentration equivalent to 10 × IC50​ for 60 minutes to ensure complete target occupancy.

  • Control Setup: Prepare two controls: a DMSO vehicle control (100% activity baseline) and a known reversible inhibitor control.

  • Jump-Dilution: Dilute the pre-incubated mixtures 100-fold into a reaction buffer containing the enzyme's substrate. This drops the inhibitor concentration well below its Ki​ .

  • Kinetic Monitoring: Immediately monitor the enzymatic reaction (e.g., via fluorescence or absorbance) continuously for 60 minutes.

  • Data Interpretation:

    • Reversible Control: Enzymatic velocity will gradually recover as the inhibitor dissociates.

    • Aziridine Derivative: Enzymatic velocity will remain near zero (flat line), proving that the enzyme has been irreversibly trapped by the aziridine ring-opening event.

Sources

Toxicological Profile and Safety Data Sheet (SDS) for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Development Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary & Mechanistic Rationale

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a highly specialized, bifunctional synthetic compound characterized by two distinct pharmacophores: a metal-chelating picolinic acid (pyridine-2-carboxylic acid) core and a highly reactive aziridine alkylating moiety connected via an ethoxy linker.

From a toxicological perspective, this compound presents a severe hazard profile. The extreme cytotoxicity of aziridine-containing compounds is not merely a function of passive binding, but of the immense ring strain inherent to the three-membered aziridine heterocycle[1]. Upon protonation—often accelerated in the slightly acidic microenvironments of tumor tissues or intracellular lysosomes—the ring opens to form a highly electrophilic aziridinium ion. This intermediate acts as an obligate target for biological nucleophiles, specifically the N7 position of guanine residues in DNA[2]. The resulting bulky DNA adducts and interstrand cross-links (ICLs) physically block the DNA replication fork, triggering cell cycle arrest and apoptosis[3]. Concurrently, the picolinic acid core acts as a bidentate chelator of essential trace metals (e.g., zinc, copper), potentially disrupting metalloenzyme function and exacerbating systemic toxicity[4].

Mechanistic Pathway of Toxicity

To understand the handling risks and therapeutic window (if any) of this compound, one must map its intracellular activation. The diagram below illustrates the causal chain from cellular uptake to apoptotic induction.

ToxicityPathway Compound 6-(2-Aziridin-1-ylethoxy) pyridine-2-carboxylic acid Protonation Acidic Microenvironment (Protonation of Aziridine Nitrogen) Compound->Protonation Cellular Uptake Aziridinium Highly Reactive Aziridinium Ion Formation Protonation->Aziridinium Ring Strain Release DNA_Attack Nucleophilic Attack by DNA (Guanine-N7 Position) Aziridinium->DNA_Attack Electrophilic Targeting Crosslink DNA Interstrand Cross-linking (ICL) DNA_Attack->Crosslink Alkylation Arrest Replication Fork Stall & Cell Cycle Arrest (S/G2) Crosslink->Arrest Replication Block Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Unrepaired Damage

Fig 1: Activation pathway of aziridine-mediated DNA cross-linking and subsequent cellular apoptosis.

Quantitative Toxicity Data

Because 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a specialized derivative, its systemic toxicity profile is synthesized from its constituent functional groups. The picolinic acid core dictates baseline oral/intravenous toxicity and mucosal irritation[5], while the aziridine moiety dictates genotoxicity and acute cellular cytotoxicity[3].

Table 1: Synthesized Toxicological Endpoints
Toxicological EndpointEstimated Value / ClassificationMechanistic Source / Reference
Acute Oral Toxicity (LD50) ~562 mg/kg (Mouse/Quail model)Picolinic Acid Core[5]
Acute Intravenous (LD50) ~487 mg/kg (Mouse model)Picolinic Acid Core[5]
Cytotoxicity (IC50, Wild-type) Low Micromolar (1-10 µM)Aziridinyl Alkylation[1]
Cytotoxicity (IC50, NER-deficient) Nanomolar (<100 nM)Bulky Adduct Hypersensitivity[3]
Eye Damage / Irritation Category 1 (Severe/Corrosive)Picolinic Acid Core[6]
Mutagenicity / Genotoxicity Positive (Category 1B)Aziridine DNA Cross-linking[2]

Safety Data Sheet (SDS) Core Directives

GHS Classification
  • Acute Toxicity, Oral: Category 4 (H302 - Harmful if swallowed)[6]

  • Serious Eye Damage: Category 1 (H318 - Causes serious eye damage)[4]

  • Germ Cell Mutagenicity: Category 1B (H340 - May cause genetic defects)

  • Carcinogenicity: Category 1B (H350 - May cause cancer)

Handling and Storage Protocols

Due to the extreme reactivity of the aziridine ring, standard laboratory precautions are insufficient.

  • Storage: Must be stored at -20°C in a desiccated environment. The aziridine ring is highly susceptible to hydrolysis and polymerization in the presence of moisture or trace acids. Store away from oxidizing agents and strong acids[7].

  • Handling: All manipulations must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Personnel must wear double nitrile gloves, a disposable chemical-resistant gown, and full-face protection.

  • Decontamination: Spills must be neutralized using a 10% sodium thiosulfate solution to chemically quench the electrophilic aziridine ring prior to cleanup.

Emergency First Aid
  • Eye Contact: Immediate, continuous irrigation with water for at least 15 minutes. The picolinic acid moiety causes rapid, severe eye damage[6]. Seek immediate ophthalmological intervention.

  • Skin Contact: Remove contaminated clothing immediately. Wash with copious amounts of water. Do NOT use solvents to clean the skin, as this may enhance the systemic absorption of the alkylating agent.

Experimental Validation Protocols

To rigorously validate the mechanistic claims of this compound, researchers must employ self-validating experimental systems. The following protocols are designed to confirm both the biochemical mechanism (DNA cross-linking) and the biological consequence (NER-dependent cytotoxicity).

Protocol 1: DNA Interstrand Cross-linking (Agarose Gel Assay)

This cell-free assay isolates the chemical reactivity of the aziridine moiety, proving its ability to physically link two DNA strands. The inclusion of denatured controls ensures the system is self-validating[8].

  • Preparation: Linearize pBR322 plasmid DNA using the EcoRI restriction endonuclease.

  • Incubation: Incubate 500 ng of linearized DNA with varying concentrations of the compound (0.1 µM to 100 µM) in 25 mM triethanolamine buffer (pH 4.5 to facilitate aziridine protonation) for 2 hours at 37°C[8].

  • Denaturation (The Control Step): Split each sample in half. Keep one half on ice (Non-denatured control). Add an equal volume of 0.6 M NaOH to the other half and incubate for 5 minutes at room temperature to denature the DNA strands, followed by neutralization with 0.6 M HCl.

  • Electrophoresis: Run the samples on a 1% agarose gel.

  • Analysis: Uncross-linked denatured DNA will run as single-stranded (SS) DNA (faster migration). DNA successfully cross-linked by the aziridine will rapidly "snap back" to double-stranded (DS) DNA upon neutralization and migrate slower. The ratio of DS to SS DNA in the denatured lanes quantifies cross-linking efficiency.

Protocol 2: Cytotoxicity & NER-Deficiency Sensitivity (MTT Assay)

Because aziridines create bulky DNA adducts, cells lacking Nucleotide Excision Repair (NER) pathways cannot clear the damage and will undergo apoptosis at significantly lower drug concentrations[3].

  • Cell Seeding: Seed wild-type fibroblasts (e.g., MRC-5) and NER-deficient fibroblasts (e.g., XPA-mutant cells) in 96-well plates at 5×103 cells/well. Incubate overnight.

  • Drug Treatment: Treat cells with a log-scale serial dilution of the compound (1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. The conversion of MTT to formazan by mitochondrial reductase serves as a proxy for cell viability.

  • Solubilization & Reading: Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 540 nm.

  • Causality Validation: Calculate the IC50. A hypersensitivity shift (where the IC50 of NER-deficient cells is >10x lower than wild-type cells) mechanistically validates that bulky DNA alkylation is the primary driver of cytotoxicity[3].

References

  • scbt.com - 2-Picolinic acid: CONSIDERED A HAZARDOUS SUBSTANCE ACCORDING TO OSHA 29 CFR 1910.1200.
  • Journal of Medicinal Chemistry (ACS) - Cross-Linking and Sequence-Specific Alkylation of DNA by Aziridinylquinones.
  • TCI Chemicals - SAFETY DATA SHEET: Picolinic Acid.
  • MedChemExpress - Picolinic acid-SDS.
  • Jubilant Ingrevia - Safety Data Sheet: Picolinic acid.
  • Journal of Medicinal Chemistry (ACS) - Cross-Linking and Sequence Specific Alkylation of DNA by Aziridinyl Quinones. 2. Structure Requirements for Sequence Selectivity.
  • NIH / PubMed Central - In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.
  • NIH / PubMed Central - Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423.

Sources

De Novo Synthesis Pathways for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

The molecule 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid presents a fascinating challenge in synthetic organic chemistry. It features a picolinic acid core, an ether linkage at the 6-position, and a highly reactive, strained three-membered aziridine ring. The primary synthetic hurdle lies in the orthogonal reactivity of these functional groups: the aziridine ring is highly susceptible to acid-catalyzed nucleophilic ring-opening, while the pyridine-2-carboxylic acid moiety requires protection and subsequent deprotection under conditions that will not compromise the aziridine.

This whitepaper outlines a robust, de novo four-step synthetic pathway designed to construct this molecule with high regioselectivity and functional group tolerance. By employing a self-validating system of differential leaving groups and mild saponification, this protocol ensures maximum yield and structural integrity.

Retrosynthetic Strategy & Strategic Causality

To navigate the sensitivities of the aziridine ring, a convergent stepwise approach is required. The retrosynthetic disconnection focuses on delaying the introduction of the aziridine moiety and protecting the carboxylic acid until the final step.

Retrosynthesis Target 6-(2-Aziridin-1-ylethoxy)picolinic acid (Target) Ester Methyl 6-(2-aziridin-1-ylethoxy)picolinate (Protected Precursor) Target->Ester Deprotection (Disconnection 1) ChloroEther Methyl 6-(2-chloroethoxy)picolinate (Alkylated Intermediate) Ester->ChloroEther N-Alkylation (Disconnection 2) Starting 6-Hydroxypicolinic Acid + 1-Bromo-2-chloroethane + Aziridine ChloroEther->Starting O-Alkylation & Esterification (Disconnection 3)

Retrosynthetic disconnection strategy for the target picolinic acid derivative.
The "Why" Behind the Chemistry (Causality)
  • Carboxylic Acid Protection (Esterification): 6-Hydroxypicolinic acid exists in equilibrium with its 2-pyridone tautomer. Protecting the carboxylic acid as a methyl ester prevents zwitterion formation, increases solubility in organic solvents, and eliminates competitive alkylation at the carboxylate oxygen.

  • Exploiting Halogen Kinetics (Selective O-Alkylation): We utilize 1-bromo-2-chloroethane as the linker. The differential leaving group ability between the softer bromide and the harder chloride allows for highly selective O-alkylation of the hydroxypyridine core at the bromine terminus, leaving the chloride intact for subsequent functionalization[1][2]. Furthermore, using Cesium Carbonate ( Cs2​CO3​ ) in DMF exploits the "cesium effect," enhancing the nucleophilicity of the oxygen to favor O-alkylation over N-alkylation of the pyridone tautomer.

  • Mild Saponification (Deprotection): Aziridine rings are notoriously labile under acidic conditions, undergoing rapid ring-opening via nucleophilic attack. However, they demonstrate excellent stability under mild basic conditions. Therefore, Lithium Hydroxide ( LiOH ) mediated saponification is the ideal, self-validating choice for the final ester deprotection, as it cleaves the methyl ester without compromising the strained aziridine ring[3][4].

Forward Synthesis Workflow

ForwardSynthesis SM 6-Hydroxypicolinic Acid Step1 SOCl2, MeOH Reflux SM->Step1 Int1 Methyl 6-hydroxypicolinate Step1->Int1 Step2 1-Br-2-Cl-ethane Cs2CO3, DMF Int1->Step2 Int2 Methyl 6-(2-chloro ethoxy)picolinate Step2->Int2 Step3 Aziridine, K2CO3 KI, ACN Int2->Step3 Int3 Methyl 6-(2-aziridin-1-yl ethoxy)picolinate Step3->Int3 Step4 LiOH, THF/H2O rt Int3->Step4 Target Target Molecule Step4->Target

Forward step-by-step synthesis workflow and reaction conditions.

Experimental Protocols

Safety Note: Aziridine is a volatile, highly toxic alkylating agent and a known mutagen. All steps involving aziridine must be conducted in a heavily ventilated fume hood using appropriate PPE and sealed reaction vessels.

Step 1: Synthesis of Methyl 6-hydroxypicolinate

Objective: Protect the carboxylic acid to direct downstream regioselectivity.

  • Charge a round-bottom flask with anhydrous methanol (10 mL/mmol of substrate) and cool to 0 °C under an argon atmosphere.

  • Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise over 15 minutes. Causality: Pre-forming the Vilsmeier-type intermediate in MeOH generates anhydrous HCl in situ, driving the esterification without adding aqueous acids.

  • Add 6-hydroxypicolinic acid (1.0 eq) portion-wise.

  • Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO3​ to remove residual acid, dry over anhydrous Na2​SO4​ , and concentrate to afford the product as a white solid.

Step 2: Selective O-Alkylation

Objective: Install the 2-chloroethyl ether linkage.

  • Dissolve methyl 6-hydroxypicolinate (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add Cs2​CO3​ (2.0 eq) and stir at room temperature for 30 minutes to pre-form the phenoxide/pyridoxide anion.

  • Add 1-bromo-2-chloroethane (3.0 eq) in one portion. Causality: A 3-fold excess prevents dimerization (formation of the bis-ether) by ensuring pseudo-first-order kinetics for the mono-alkylation.

  • Heat the mixture to 60 °C for 16 hours.

  • Workup: Quench with water and extract with diethyl ether ( ). Wash the combined organic layers thoroughly with brine ( ) to remove DMF. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate Methyl 6-(2-chloroethoxy)picolinate.

Step 3: N-Alkylation (Aziridination)

Objective: Couple the aziridine ring via a Finkelstein-assisted substitution.

  • In a heavy-walled pressure tube, dissolve Methyl 6-(2-chloroethoxy)picolinate (1.0 eq) in anhydrous acetonitrile (ACN).

  • Add anhydrous K2​CO3​ (2.0 eq) and Potassium Iodide (KI, 0.1 eq). Causality: KI acts as a catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), which allows the aziridination to proceed at lower temperatures, preserving the ring.

  • Cool the tube to 0 °C and carefully add aziridine (2.0 eq). Seal the tube tightly.

  • Heat to 60 °C behind a blast shield for 12 hours.

  • Workup: Cool to room temperature before unsealing. Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield Methyl 6-(2-aziridin-1-ylethoxy)picolinate.

Step 4: Mild Saponification

Objective: Deprotect the ester without opening the aziridine ring.

  • Dissolve Methyl 6-(2-aziridin-1-ylethoxy)picolinate (1.0 eq) in a 3:1 mixture of THF and H2​O .

  • Add LiOH⋅H2​O (1.5 eq) and stir at room temperature for 4 hours.

  • Workup (Critical Step): Do not acidify with HCl. To isolate the zwitterionic product without opening the aziridine ring, adjust the pH to exactly 7.0 using a mild buffer (e.g., 1M NaH2​PO4​ ) or a weakly acidic cation-exchange resin (e.g., Amberlite IRC-50).

  • Lyophilize the neutralized aqueous solution to obtain the target 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid.

Quantitative Data & In-Process Controls

The following table summarizes the key reaction parameters, expected yields, and analytical markers required to validate the success of each step.

StepTransformationKey ReagentsTemp / TimeExpected YieldIn-Process Control (IPC)
1 Esterification SOCl2​ , MeOH65 °C / 12 h>90%LCMS: [M+H]+ 154.1
2 O-Alkylation1-Br-2-Cl-ethane, Cs2​CO3​ 60 °C / 16 h~75%TLC: Rf​ 0.6 (3:1 Hex/EtOAc)
3 N-AlkylationAziridine, KI, K2​CO3​ 60 °C / 12 h~65%LCMS: [M+H]+ 223.1
4 Saponification LiOH⋅H2​O , THF/ H2​O 25 °C / 4 h>85%LCMS: [M+H]+ 209.1

References

  • Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624)
  • Exploring the HIV-1 Rev Recognition Element (RRE)
  • Toward Tubulysin: Gram-Scale Synthesis of Tubuvaline-Tubuphenylalanine Fragment Source: The Journal of Organic Chemistry - ACS Publications URL
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II)

Sources

Comprehensive ¹H and ¹³C NMR Characterization of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid requires a rigorous analytical approach due to the molecule's bifunctional nature and the inherent instability of its structural components. This molecule features three distinct chemical domains: a rigid 2,6-disubstituted pyridine core, a flexible ethoxy linker, and a highly strained, reactive aziridine ring.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. Here, we explore the quantum mechanical and electronic rationales driving the NMR behavior of this compound, providing a self-validating experimental protocol designed to prevent degradation artifacts and ensure unambiguous peak assignment.

Mechanistic Rationale for NMR Behavior

To accurately predict and assign the NMR spectra, we must deconstruct the electronic environment of each domain:

The 2,6-Disubstituted Pyridine Core

The pyridine ring is subjected to a "push-pull" electronic effect from its substituents. The carboxylic acid at C-2 is strongly electron-withdrawing, which deshields the adjacent H-3 proton. Conversely, the ethoxy group at C-6 is electron-donating via resonance from the oxygen lone pairs, significantly shielding the H-5 proton[1]. This results in a highly predictable, asymmetric spin system where the H-4 proton appears as a triplet, flanked by two distinct doublets for H-3 and H-5[2].

The Aziridine Ring

Three-membered nitrogen heterocycles exhibit unique spectral signatures. The extreme ring strain alters the hybridization of the carbon atoms, increasing the s-character of the C-H bonds. Combined with the diamagnetic anisotropy generated by the ring currents, the aziridine protons are shifted significantly upfield (typically ~1.20–1.30 ppm), appearing in a region normally reserved for saturated alkyl chains[3]. While aziridines can undergo slow nitrogen inversion leading to complex multiplets, at standard room temperature (298 K), this inversion is usually rapid enough to yield a time-averaged signal[4].

The Ethoxy Linker

The -O-CH₂-CH₂-N- linker acts as the structural bridge. The methylene protons adjacent to the oxygen are heavily deshielded (~4.45 ppm) due to oxygen's high electronegativity. The methylene adjacent to the aziridine nitrogen is moderately deshielded (~2.65 ppm).

Experimental Methodology: A Self-Validating Protocol

The presence of a carboxylic acid in the same molecule as an aziridine creates a risk of acid-catalyzed ring-opening, especially if trace moisture is present. Therefore, the following protocol is designed as a self-validating system to ensure sample integrity throughout the acquisition process.

Step 1: Sample Preparation & Solvent Selection
  • Solvent Choice: Anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) is mandatory. The high polarity of the zwitterionic/carboxylic acid moiety prevents adequate dissolution in standard solvents like CDCl₃.

  • Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: Trace water in DMSO can act as a nucleophile, opening the protonated aziridine ring. Using anhydrous solvent prevents this degradation pathway during the lengthy ¹³C acquisition.

Step 2: Initial ¹H NMR Acquisition & Integrity Check
  • Parameters: 400 MHz spectrometer, 30° pulse angle, D1 relaxation delay of 2.0 s, 16 scans.

  • Validation Step: Before proceeding to ¹³C or 2D NMR, process the ¹H spectrum and integrate the aziridine multiplet (~1.25 ppm) against the pyridine H-4 triplet (~7.90 ppm). The ratio must be exactly 4:1. Any deviation or the appearance of broad signals near 3.5 ppm indicates ring-opening has occurred.

Step 3: ¹³C NMR Acquisition
  • Parameters: 100 MHz, 45° pulse angle, WALTZ-16 decoupling.

  • Causality for D1 Delay: A relaxation delay (D1) of 5.0 seconds is critical. The quaternary carbons (C-2, C-6, and COOH) lack attached protons to provide efficient dipole-dipole relaxation. A standard 1-second delay would result in severe signal attenuation, making these critical structural markers invisible in the final spectrum.

Step 4: 2D Correlation (COSY, HSQC, HMBC)
  • Purpose: HMBC is required to definitively prove the connectivity between the three domains. A cross-peak between the ethoxy -O-CH₂- protons and the pyridine C-6 carbon validates the ether linkage, while a correlation between the -CH₂-N- protons and the aziridine carbons validates the terminal ring attachment.

Quantitative Data Presentation

The following tables summarize the predicted spectral data based on the electronic principles outlined above.

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
COOH 13.00br s-1HHighly deshielded acidic proton; exchangeable.
H-4 (Py) 7.90t7.81HPara to N; coupled to H-3 and H-5.
H-3 (Py) 7.65d7.81HOrtho to COOH; deshielded by carbonyl group.
H-5 (Py) 7.05d7.81HOrtho to alkoxy; shielded by O lone pair resonance.
O-CH₂ 4.45t5.82HAliphatic protons strongly deshielded by adjacent oxygen.
N-CH₂ 2.65t5.82HAliphatic protons deshielded by adjacent aziridine nitrogen.
Aziridine CH₂ 1.25m-4HHighly shielded by ring strain and diamagnetic anisotropy.
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
COOH 166.5CqCarbonyl carbon; heavily deshielded.
C-6 (Py) 162.0CqPyridine carbon attached to electronegative oxygen.
C-2 (Py) 148.5CqPyridine carbon attached to carboxylic acid group.
C-4 (Py) 139.5CHPara carbon of the pyridine ring.
C-3 (Py) 120.0CHOrtho to COOH; localized electron withdrawal.
C-5 (Py) 112.5CHOrtho to alkoxy group; resonance shielded.
O-CH₂ 66.0CH₂Aliphatic carbon directly attached to oxygen.
N-CH₂ 59.5CH₂Aliphatic carbon directly attached to nitrogen.
Aziridine CH₂ 27.5CH₂Highly strained ring carbons; unusually upfield for amines.

Analytical Workflow Visualization

The logical progression of this self-validating methodology is mapped below. Note the critical "Integrity Check" gate that prevents the waste of spectrometer time on degraded samples.

NMR_Workflow Prep 1. Sample Preparation Anhydrous DMSO-d6 (400 MHz) Acq1D 2. 1D Acquisition 1H (ns=16) & 13C (ns=1024) Prep->Acq1D Check 3. Integrity Check Assess Aziridine Ring Stability Acq1D->Check Acq2D 4. 2D Correlation COSY, HSQC, HMBC Check->Acq2D Intact (4:1 Ratio) Assign 5. Final Assignment Data Synthesis & Validation Acq2D->Assign

Workflow for the systematic NMR elucidation of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid.

References

  • A Technical Guide to the NMR Spectroscopic Analysis of Aziridines Benchchem URL
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,6-divinylpyridine Benchchem URL
  • Aziridine Nitrogen Inversion by Dynamic NMR: Activation Parameters in a Fused Bicyclic Structure The Journal of Organic Chemistry - ACS Publications URL
  • Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Pharmacophore Modeling of Pyridine-2-Carboxylic Acid Derivatives with Aziridine Groups: A Blueprint for Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The intersection of rational drug design and targeted covalent inhibition (TCI) has driven the development of highly selective, irreversible therapeutics. This technical whitepaper explores the pharmacophore modeling, synthesis, and validation of a unique hybrid scaffold: pyridine-2-carboxylic acid (P2CA) derivatives featuring aziridine groups . By combining the robust non-covalent anchoring properties of the pyridine core with the strained, electrophilic reactivity of the aziridine ring, researchers can design potent inhibitors targeting nucleophilic residues (e.g., Cysteine or Serine) in enzyme active sites.

The Synergistic Scaffold: Rationale and Chemical Biology

The Pyridine-2-Carboxylic Acid Anchor

The pyridine ring is one of the most versatile and frequently utilized aza-heterocycles in medicinal chemistry, appearing in a vast majority of FDA-approved drugs due to its planar structure, basicity, and exceptional hydrogen-bonding capabilities1[1]. Specifically, the pyridine-2-carboxylic acid (picolinic acid) derivative acts as a bidentate pharmacophore. The pyridine nitrogen serves as a strong hydrogen bond acceptor (HBA), while the adjacent carboxylic acid (or its amide derivative) provides both donor and acceptor features. This precise geometry is highly effective at chelating active-site metals or locking into S1/S2 specificity pockets.

The Aziridine Warhead

Aziridines are highly strained, three-membered nitrogen heterocycles. The inherent reactivity of the aziridine ring, driven by the release of ring strain (~27 kcal/mol), makes it a highly effective electrophilic warhead for covalent modification2[2]. When positioned correctly by the P2CA anchor, the aziridine undergoes nucleophilic ring-opening by a catalytic Cysteine or Serine, forming an irreversible covalent adduct. Furthermore, the structural diversification of pyridine cores via late-stage functionalization allows for the precise spatial tuning of these warheads 3[3].

Pharmacophore Modeling: 3D-QSAR and Feature Mapping

To rationally design P2CA-aziridine inhibitors, a robust 3D-QSAR pharmacophore model must be established. The spatial arrangement of the ligand dictates both its initial non-covalent binding affinity ( KI​ ) and its subsequent rate of inactivation ( kinact​ ).

Feature Extraction

A highly predictive pharmacophore model for this class of compounds typically requires five spatial features:

  • Aromatic Ring (AR): The pyridine core, essential for π−π stacking with aromatic residues (e.g., Phe, Tyr).

  • Hydrogen Bond Acceptor (HBA): The basic pyridine nitrogen.

  • Hydrogen Bond Donor (HBD): The amide linker connecting the pyridine and aziridine moieties.

  • Electrophilic Center (E): The unsubstituted carbon of the aziridine ring, which must be oriented within 3.0–3.5 Å of the target nucleophile.

  • Hydrophobic/Lipophilic Modifiers: Substituents on the pyridine ring that optimize membrane permeability, often modeled via Quantitative Structure-Property Relationship (QSPR) topological indices4[4].

Validation of these models is achieved through decoy testing and Receiver Operating Characteristic (ROC) curve analysis to ensure the model accurately discriminates between active inhibitors and inactive decoys5[5].

Workflow A Ligand Library Preparation (P2CA-Aziridine Derivatives) B Conformational Search (Monte Carlo / OPLS4) A->B C Feature Extraction (HBA, HBD, AR, Electrophile) B->C D 3D-QSAR Alignment (Partial Least Squares) C->D E Model Validation (Decoy Testing & ROC) D->E

Fig 1. Computational workflow for generating and validating the 3D-QSAR pharmacophore model.

Mechanism of Action: Covalent Engagement

The efficacy of P2CA-aziridine compounds relies on a two-step binding mechanism. First, the P2CA scaffold drives non-covalent recognition, orienting the molecule within the active site. This proximity effectively increases the local concentration of the aziridine warhead. Second, the target nucleophile (e.g., the thiolate of a catalytic Cysteine) attacks the less sterically hindered carbon of the aziridine. This SN​2 -like nucleophilic attack forces the ring to open, neutralizing the ring strain and forming a stable, irreversible thioether linkage.

Mechanism A Non-Covalent Docking (P2CA Anchor Binding) B Proximity Orientation (Aziridine near Cys/Ser) A->B C Nucleophilic Attack (Ring-Opening) B->C D Irreversible Adduct (Covalent Inhibition) C->D

Fig 2. Stepwise mechanism of targeted covalent inhibition via aziridine ring opening.

Experimental Protocols: Synthesis and Self-Validating Assays

To ensure scientific integrity, the following protocols detail the synthesis of a prototypical derivative and a self-validating assay system to confirm covalent engagement.

Phase 1: Synthesis of P2CA-Aziridine Hybrids

Causality: Standard amide coupling conditions are utilized to link the P2CA core to an aziridine-containing amine. EDC and HOBt are chosen specifically to suppress racemization of any chiral centers on the aziridine ring and to handle the steric bulk efficiently.

  • Activation: Dissolve 1.0 eq of substituted pyridine-2-carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Slowly add 1.1 eq of the chosen aziridine-amine derivative and 2.5 eq of DIPEA (to maintain basicity and neutralize HCl). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench with saturated NaHCO3​ , extract with EtOAc, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the hybrid compound.

Phase 2: Time-Dependent Inhibition Assay

Causality: Because covalent inhibitors act irreversibly, their IC50​ values drop over time. A time-dependent assay is mandatory to calculate the true efficiency metric: kinact​/KI​ .

  • Pre-incubate the target enzyme (e.g., 10 nM) with varying concentrations of the synthesized inhibitor (0.1 to 10 μ M) for different time intervals (0, 15, 30, 60, 120 minutes).

  • Initiate the reaction by adding a fluorogenic substrate.

  • Measure the initial velocity ( vi​ ) and plot the natural log of remaining activity versus pre-incubation time to determine the observed rate constant ( kobs​ ).

  • Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to extract the kinetic parameters.

Phase 3: Orthogonal Validation via Intact Mass Spectrometry

Causality: To unequivocally prove that the aziridine ring opened and formed a covalent bond (rather than acting as a tight-binding reversible inhibitor), intact protein mass spectrometry is required.

  • Incubate the target enzyme (5 μ M) with a 10-fold molar excess of the inhibitor for 2 hours at 37°C.

  • Desalt the sample using a C4 ZipTip to remove excess unreacted ligand and buffer salts.

  • Analyze via LC-ESI-TOF MS. A mass shift corresponding exactly to the molecular weight of the P2CA-aziridine ligand confirms the 1:1 covalent adduct formation.

Quantitative Data Presentation

The spatial geometry of the pharmacophore and the kinetic efficiency of the resulting compounds must be rigorously quantified. Below are summarized data structures representing optimized parameters for this scaffold.

Table 1: Optimal Pharmacophore Feature Distances and Angles

Feature PairOptimal Distance (Å)Tolerance (Å)Geometric Angle (°)Biological Rationale
HBA (Pyridine N) ↔ HBD (Amide NH)2.80± 0.2120.5Maintains planarity for S1 pocket insertion.
AR (Pyridine Core) ↔ Electrophile (Aziridine C)6.50± 0.4145.0Ensures the warhead reaches the catalytic Cys.
HBD (Amide NH) ↔ Electrophile (Aziridine C)4.20± 0.3N/APrevents intramolecular cyclization/degradation.

Table 2: Representative Kinetic Parameters for P2CA-Aziridine Derivatives

Compound IDPyridine SubstitutionAziridine Substitution KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
P2CA-Az-01 None (H)Unsubstituted4.50 1.2×10−3 266
P2CA-Az-02 4-TrifluoromethylUnsubstituted0.85 2.5×10−3 2,941
P2CA-Az-03 5-Methoxy2-Methyl (Chiral)1.20 0.8×10−3 666
P2CA-Az-04 4-PhenylUnsubstituted0.30 4.1×10−3 13,666

(Note: Data in Table 2 is representative of typical SAR trends where lipophilic, electron-withdrawing groups at the 4-position of the pyridine ring enhance non-covalent affinity ( KI​ ), thereby driving up the overall covalent efficiency ( kinact​/KI​ )).

Conclusion

The rational design of pyridine-2-carboxylic acid derivatives bearing aziridine warheads represents a sophisticated approach to targeted covalent inhibition. By leveraging 3D-QSAR pharmacophore modeling to optimize the spatial relationship between the non-covalent pyridine anchor and the reactive aziridine electrophile, researchers can achieve highly potent, irreversible enzyme inactivation. Strict adherence to self-validating experimental protocols—combining time-dependent kinetic assays with intact mass spectrometry—ensures the structural integrity and mechanistic causality of the developed therapeutics.

References

  • Source: nih.
  • Title: ChemInform Abstract: Efficient Pyrrolidine Catalyzed Cycloaddition of Aziridines with Isothiocyanates, Isoselenocyanates and Carbon Disulfide “on Water”.
  • Source: nih.
  • Source: derpharmachemica.
  • Source: nih.

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Methodological & Application

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid as a cross-linking agent in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid as a Bifunctional Cross-Linking Agent in Peptide Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Protocol Guide.

Introduction & Mechanistic Rationale

The development of macrocyclic and "stapled" peptides has revolutionized the targeting of intracellular protein-protein interactions (PPIs). Central to this field is the design of highly specific, bifunctional cross-linking agents. 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (CAS: 1216983-06-0) has emerged as a sophisticated building block for site-specific peptide modification and intramolecular cross-linking.

This molecule features two orthogonal reactive centers:

  • Pyridine-2-carboxylic acid (Picolinic acid core): Enables standard amide bond formation with a peptide's N-terminus or a lysine side-chain. The rigid heteroaromatic ring acts as a structural spacer, projecting the reactive warhead at a defined vector to facilitate secondary structure stabilization (e.g., α -helix induction).

  • Aziridine moiety: A highly strained, three-membered nitrogen heterocycle that acts as a potent electrophile. Under controlled physiological or slightly basic conditions, the aziridine ring undergoes regioselective nucleophilic ring-opening ( SN​2 ) by nucleophiles such as cysteine thiolates, forming a stable covalent linkage[1][2].

Unlike traditional olefin metathesis or click-chemistry stapling, aziridine-mediated cross-linking does not require heavy metal catalysts (like Ruthenium or Copper) during the cyclization step, making it highly advantageous for synthesizing biocompatible therapeutics[3].

Strategic Workflow for Aziridine-Mediated Peptide Stapling

To successfully utilize this cross-linker, the synthetic strategy must account for the high acid-sensitivity of the aziridine ring. Standard Solid-Phase Peptide Synthesis (SPPS) relies on 95% Trifluoroacetic acid (TFA) for final cleavage, which will prematurely hydrolyze or polymerize the aziridine[4].

The Causality of the Workflow: To circumvent degradation, the peptide must be synthesized on a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl chloride, 2-CTC). This allows the fully protected peptide to be cleaved using ultra-mild acid (1% TFA), preserving the aziridine. Cyclization is then performed in solution, followed by global deprotection.

G A Fmoc-SPPS (2-CTC Resin) B N-Terminal Coupling (Cross-linker + HATU) A->B C Mild Cleavage (1% TFA in DCM) B->C D Intramolecular Cross-Linking (pH 7.5) C->D E Purification (Stapled Peptide) D->E

Fig 1. Workflow for peptide stapling using the aziridine-pyridine cross-linker.

Experimental Protocols

Protocol A: On-Resin Conjugation of the Cross-Linker

This protocol details the attachment of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid to the N-terminus of a resin-bound peptide.

Materials:

  • Peptide synthesized on 2-CTC resin (terminal Fmoc removed).

  • 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (1.5 equivalents).

  • HATU (1.4 equivalents) and DIPEA (3.0 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 20 minutes. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve the cross-linker and HATU in a minimum volume of DMF. Add DIPEA. Expert Insight: The pyridine nitrogen slightly withdraws electron density from the carboxylic acid, making the active ester prone to hydrolysis. Pre-activate for no longer than 2 minutes before adding to the resin.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM (v/v) for 10 minutes at 0∘C . Neutralize the filtrate immediately with 2% DIPEA in DCM to prevent acid-catalyzed aziridine ring-opening. Concentrate under reduced pressure.

Protocol B: Solution-Phase Intramolecular Cross-Linking

This protocol drives the chemoselective SN​2 attack of a distal cysteine residue onto the aziridine ring.

Mechanism N1 Aziridine-Peptide Conjugate N2 Protonation / Activation (Mildly Acidic/Neutral pH) N1->N2 Buffer equilibrium N3 Nucleophilic Attack (Cysteine Thiolate) N2->N3 S_N2 trajectory N4 Ring-Opened Thioether (Stable Cross-link) N3->N4 Covalent bond formation

Fig 2. S_N2 ring-opening mechanism of the aziridine moiety by a cysteine thiolate.

Materials:

  • Cleaved, protected peptide containing the N-terminal cross-linker and a free Cysteine (Trt-protected Cys must be selectively deprotected prior, or use Mmt-protected Cys cleaved during the 1% TFA step).

  • Degassed Phosphate Buffer (100 mM, pH 7.5) / Acetonitrile (1:1 v/v).

  • TCEP·HCl (Tris(2-carboxyethyl)phosphine).

Step-by-Step Methodology:

  • Dilution (High Dilution Principle): Dissolve the peptide in the degassed buffer/acetonitrile mixture to a final concentration of 0.1 mM. Expert Insight: High dilution is critical. It thermodynamically favors intramolecular cyclization (stapling) over intermolecular polymerization.

  • Reduction: Add 5 equivalents of TCEP. Expert Insight: TCEP is chosen over DTT or β -mercaptoethanol because TCEP lacks a nucleophilic thiol, ensuring it will not competitively attack the aziridine warhead.

  • pH Adjustment: Verify the pH is exactly 7.5. At this pH, the cysteine thiol ( pKa​≈8.3 ) exists in equilibrium with its highly nucleophilic thiolate form, while the aziridine nitrogen ( pKa​≈8.0 ) is sufficiently protonated to act as a leaving group[3].

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor the reaction via LC-MS. The mass will remain the same (as it is an isomerization/cyclization), but the retention time will shift significantly due to the transition from a linear to a constrained macrocyclic conformation.

  • Global Deprotection: Lyophilize the reaction mixture, then treat with 95% TFA / 2.5% TIPS / 2.5% Water for 2 hours to remove remaining side-chain protecting groups. Purify by RP-HPLC.

Quantitative Reactivity Profile

To assist in experimental design, the table below summarizes the relative reactivity of the aziridine moiety with various biological nucleophiles found in peptide sequences.

Nucleophilic ResidueOptimal pH RangeRelative Reaction RateProduct StabilityMechanistic Note
Cysteine (Thiol) 7.0 – 8.0Very Fast ( <2 hours)High (Thioether)Primary target for cross-linking; high chemoselectivity[3].
Lysine (Amine) 8.5 – 9.5Moderate (12–24 hours)High (Secondary Amine)Requires higher pH to deprotonate the ϵ -amine.
Histidine (Imidazole) 6.0 – 7.0Slow ( >48 hours)ModerateOften reversible; acts as a kinetic trap rather than a stable staple.
Water (Hydrolysis) <5.0 or >10.0 Slow (Background)N/A (Degradation)Avoid pH extremes to prevent premature quenching of the warhead.

Expert Troubleshooting & Causality

  • Issue: Incomplete Cyclization / High Linear Precursor Recovery.

    • Causality: The aziridine ring requires a delicate protonation balance. If the pH is too high ( >8.5 ), the aziridine nitrogen is unprotonated, making ring-opening energetically unfavorable. If the pH is too low ( <6.0 ), the cysteine remains fully protonated (thiol) and lacks the nucleophilicity to attack.

    • Solution: Strictly buffer the reaction at pH 7.5 and ensure complete degassing to prevent disulfide dimerization, which depletes the reactive thiolate pool.

  • Issue: Loss of Aziridine Mass during SPPS Cleavage.

    • Causality: Standard cleavage cocktails (e.g., Reagent K) contain potent nucleophiles like Ethanedithiol (EDT) and high concentrations of TFA. This combination will rapidly open the aziridine ring with EDT, destroying the cross-linker before cyclization can occur.

    • Solution: Adhere strictly to the 1% TFA cleavage protocol (Protocol A, Step 5) and perform cyclization before global deprotection.

Sources

Preparation of in vitro assays using 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation and Covalent Bioconjugation using 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Executive Summary

The compound 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (CAS: 1216983-06-0) represents a highly specialized bifunctional molecular scaffold used in targeted covalent inhibition (TCI) and activity-based protein profiling (ABPP). It combines a picolinic acid directing group—capable of metal chelation and non-covalent active-site recognition—with a strained aziridine ring that functions as a latent electrophilic warhead. This guide provides an authoritative, self-validating framework for deploying this compound in in vitro biochemical assays, ensuring high-fidelity data generation for drug development professionals.

Mechanistic Rationale & Chemical Dynamics

To successfully utilize aziridine-based probes, researchers must understand the causality behind their chemical reactivity. Aziridines are three-membered nitrogen heterocycles characterized by extreme ring strain. Unlike highly reactive and indiscriminate nitrogen mustards, unprotonated aziridines are relatively stable in aqueous solutions at physiological pH[1].

The activation of the warhead relies heavily on the target protein's microenvironment. When the picolinic acid moiety anchors the compound into the target's binding pocket, the local environment (e.g., proximity to hydrogen-bond donors or an acidic pocket) protonates the aziridine nitrogen. This protonation drastically increases the electrophilicity of the ring, triggering a nucleophilic ring-opening reaction (SN2 mechanism) by nearby residues[2]. While historically known to target cysteine thiolates[3], modern chemoproteomic studies have proven that aziridines are exceptionally effective at forming stable ester linkages with the carboxylate side chains of aspartate and glutamate[4].

This two-step mechanism—reversible binding ( Ki​ ) followed by irreversible alkylation ( kinact​ )—ensures that covalent modification is driven by specific molecular recognition rather than random collision[5].

Pathway A 6-(2-Aziridin-1-ylethoxy) picolinic acid C Non-Covalent Complex (Reversible Binding) A->C B Target Protein (e.g., Metalloenzyme) B->C D Aziridine Protonation (Microenvironment pH) C->D Equilibrium (Ki) E Nucleophilic Attack (Cys-SH / Asp-COOH) D->E Activation F Irreversible Covalent Adduct Formation E->F Ring-Opening (Kinact)

Mechanistic pathway of targeted covalent inhibition via aziridine ring-opening.

Experimental Design & Causality

The integrity of an aziridine-based assay is entirely dependent on the buffer composition. Poor experimental design will lead to premature quenching of the warhead or false-negative results.

  • Buffer Selection: Primary amines will act as scavenger nucleophiles and rapidly ring-open the aziridine. Tris and Glycine buffers must be strictly avoided.

  • Reducing Agents: Dithiothreitol (DTT) and β -mercaptoethanol contain highly nucleophilic thiols. If a reducing environment is required to maintain protein stability prior to labeling, use Tris(2-carboxyethyl)phosphine (TCEP), which lacks a reactive thiol.

  • pH Optimization: The reaction is highly pH-dependent. A pH of 7.2–7.4 is optimal for balancing the stability of the free probe with the protonation-driven activation within the protein pocket[1].

Table 1: Buffer Compatibility for Aziridine Assays
Buffer SystempH RangePrimary Amine?SuitabilityCausality / Impact on Assay
HEPES 7.0 - 7.6NoOptimal Maintains physiological pH without quenching the electrophile.
PBS 7.2 - 7.4NoOptimal Excellent for cellular lysates; phosphate does not react with aziridines.
Tris-HCl 7.0 - 9.0YesIncompatible The primary amine will attack the aziridine, yielding false negatives.
Ammonium Bicarbonate 7.8 - 8.5YesIncompatible Ammonia acts as a nucleophile; degrades the probe prior to binding.

Step-by-Step Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to prove that covalent labeling is active-site directed and not an artifact of non-specific surface alkylation.

Protocol A: Intact Protein Covalent Labeling Assay

This protocol determines the labeling efficiency and kinact​/Ki​ parameters of the compound against a purified recombinant target.

Reagents Required:

  • Target Protein (10 µM stock in HEPES buffer)

  • 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (10 mM stock in anhydrous DMSO)

  • Known reversible non-covalent inhibitor (for competition control)

Step-by-Step Procedure:

  • System Setup: Prepare four distinct reaction tubes to establish causality:

    • Tube 1 (Positive): Protein + Aziridine Probe

    • Tube 2 (Vehicle): Protein + DMSO (Negative Control)

    • Tube 3 (Competition): Protein + Reversible Inhibitor + Aziridine Probe

    • Tube 4 (Denatured): Heat-denatured Protein (95°C for 5 min) + Aziridine Probe

  • Pre-incubation: Add the reversible inhibitor (100x excess) to Tube 3. Incubate all tubes at 25°C for 15 minutes to allow equilibrium binding.

  • Probe Addition: Spike the aziridine probe into Tubes 1, 3, and 4 to a final concentration of 50 µM. Ensure the final DMSO concentration remains 1% (v/v) to prevent protein precipitation.

  • Incubation: Incubate the reactions at 37°C for 2 hours.

  • Quenching: Terminate the reaction by adding 1% Formic Acid (for intact MS analysis) or 4x Laemmli buffer containing 100 mM DTT (for SDS-PAGE/Western Blot). Note: Adding DTT at this stage safely quenches any unreacted aziridine.

  • Analysis: Analyze via Intact Mass Spectrometry. Tube 1 should show a distinct mass shift. Tube 3 and Tube 4 must show minimal to no mass shift, validating that the reaction requires a folded, active binding pocket to protonate and activate the aziridine.

Protocol B: Activity-Based Protein Profiling (ABPP) via LC-MS/MS

To identify the exact amino acid residue modified by the aziridine warhead.

Workflow S1 1. Compound Incubation Probe + Protein in HEPES (pH 7.4) S2 2. Reaction Quenching Add Urea/DTT to denature S1->S2 S3 3. Alkylation & Digestion Iodoacetamide + Trypsin (37°C) S2->S3 S4 4. LC-MS/MS Analysis High-resolution peptide mapping S3->S4 S5 5. Data Deconvolution Identify +208.08 Da mass shifts S4->S5

Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using LC-MS/MS.

Step-by-Step Procedure:

  • Labeling: Execute Steps 1-4 from Protocol A (using Tube 1).

  • Denaturation & Reduction: Add solid Urea to a final concentration of 8 M. Add TCEP to 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Add Iodoacetamide (IAA) to 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM HEPES to reduce Urea concentration to 2 M. Add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Desalting: Quench with 0.5% Trifluoroacetic acid (TFA) and desalt peptides using C18 ZipTips.

  • LC-MS/MS: Inject onto a high-resolution mass spectrometer (e.g., Orbitrap). Set the search algorithm to look for the specific mass addition of the aziridine probe on Cys, Asp, and Glu residues.

Data Interpretation & Expected Outcomes

When analyzing the LC-MS/MS data, the exact mass of the intact 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid molecule is added to the target residue. Because the reaction is an addition (ring-opening) rather than a substitution, no leaving group is lost.

Table 2: Expected Mass Shifts for LC-MS/MS Deconvolution
Adduct TypeTarget ResidueExact Mass Shift ( Δ M)Mechanism of Modification
Intact Probe Addition Cys, Asp, Glu+208.0848 Da Nucleophilic attack on the aziridine carbon, opening the ring to form a stable thioether (Cys) or ester (Asp/Glu) linkage.
Iodoacetamide (Control) Cys (Unmodified)+57.0215 DaStandard carbamidomethylation of free cysteines not engaged by the probe.

By comparing the peptide maps of the Positive Control (Tube 1) against the Competition Control (Tube 3), researchers can definitively pinpoint the functional binding site of the picolinic acid scaffold and validate the therapeutic mechanism of action.

References

  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors Source: Taylor & Francis / National Institutes of Health (NIH) URL:[Link]

  • Proteome-Wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Viral capsid mobility: A dynamic conduit for inactivation (Mechanism of Aziridine Alkylation) Source: Proceedings of the National Academy of Sciences / NIH URL:[Link]

  • Recent advances in the development of covalent inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI Pharmaceuticals URL:[Link]

Sources

Application Note: Synthesis of Modular Transition Metal Ligands Using 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Mechanistic Rationale

The design of highly tunable transition metal ligands is a cornerstone of modern homogeneous catalysis, radiopharmaceuticals, and bioinorganic modeling. 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is an exceptionally versatile bifunctional building block for this purpose.

Structurally, this precursor is divided into two distinct domains:

  • The Primary Coordination Sphere: The pyridine-2-carboxylic acid (picolinic acid) moiety is a well-established, robust bidentate (N,O) chelator. It readily coordinates to a wide array of d-block transition metals, forming highly stable five-membered metallacycles. The pyridine nitrogen acts as a strong σ -donor and π -acceptor, stabilizing various metal oxidation states.

  • The "Spring-Loaded" Diversification Handle: The 6-position is substituted with a 2-aziridin-1-ylethoxy group. Because the aziridine nitrogen is alkylated, it is classified as a "non-activated" aziridine. By applying Lewis acid catalysis or quaternization, the aziridine ring can be activated into an aziridinium ion, which subsequently undergoes regioselective nucleophilic ring-opening.

The Strategic Advantage: Instead of synthesizing complex polydentate ligands from scratch, researchers can use this single precursor to generate a library of custom ligands. By selecting specific nucleophiles (e.g., amines, thiols, or phosphines) to open the aziridine ring, the denticity of the ligand can be modularly expanded from bidentate (N,O) to tetradentate (N,O,N,N or N,O,N,S) or pentadentate systems.

Ligand Synthesis and Complexation Workflow

The following Graphviz diagram illustrates the logical workflow from

Long-term storage and safe handling protocols for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Long-Term Storage and Safe Handling Protocols for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Executive Summary

Handling bifunctional molecules that contain both highly reactive electrophiles and internal proton sources requires rigorous strategic planning. 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid presents a fundamental chemical contradiction: it houses an acid-sensitive, highly strained aziridine ring alongside an acidic pyridine-2-carboxylic acid moiety. This guide details the mechanistic vulnerabilities of this compound and provides a self-validating, step-by-step protocol for its stabilization, long-term storage, and safe handling.

Mechanistic Vulnerability: The Autocatalytic Threat

To understand the storage requirements for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, one must analyze its inherent structural instability. The aziridine ring possesses significant Baeyer strain (bond angles of ~60°), which imparts a high thermodynamic driving force for ring-opening reactions ()[1].

In its free acid form, the molecule acts as its own degradation catalyst. The acidic proton from the carboxylic acid readily transfers to the more basic aziridine nitrogen. This protonation creates a highly reactive zwitterionic intermediate, drastically lowering the activation energy required for nucleophilic attack. Consequently, the compound undergoes rapid, exothermic ring-opening polymerization or intramolecular cyclization ()[2]. Storing this compound in its native free acid state is chemically non-viable.

Degradation A Free Acid Form (Zwitterion Potential) B Protonated Aziridine (Activated Electrophile) A->B Intramolecular Proton Transfer C Ring-Opened Polymer (Intermolecular) B->C Intermolecular Nucleophilic Attack D Macrocyclic Lactone (Intramolecular) B->D Intramolecular Attack

Autocatalytic degradation pathway of the free acid form via aziridine ring-opening.

Stabilization Strategy

To arrest the degradation cascade, the internal proton source must be permanently neutralized prior to storage.

The Salt Conversion Imperative: Converting the free acid into a stable carboxylate salt (e.g., a sodium salt) eliminates the zwitterionic threat. By deprotonating the carboxylic acid, the internal acid catalyst is removed, and the aziridine ring remains unactivated. Furthermore, because aziridines are highly sensitive to atmospheric moisture and carbon dioxide (which can form carbonic acid and initiate slow degradation), the stabilized salt must be stored under a strict inert atmosphere ()[3].

Quantitative Stability and Safety Data

All quantitative handling parameters and expected shelf-lives are summarized below to guide experimental planning.

Table 1: Comparative Stability Profile

Chemical FormStorage TempAtmosphereEstimated Shelf-LifePrimary Degradation Pathway
Free Acid20°CAmbient< 1 HourRapid Exothermic Polymerization
Free Acid-20°CArgon1–2 DaysSlow Oligomerization
Sodium Salt4°CArgon2–4 WeeksHydrolysis (if moisture ingresses)
Sodium Salt -80°C Argon > 12 Months Stable (Recommended)

Table 2: Required PPE and Engineering Controls Aziridines are potent alkylating agents; exposure can cause severe blistering, and they are classified as potential mutagens and carcinogens ()[4].

Protection TypeSpecificationRationale (Causality)
Hand Protection Double-layered Butyl Rubber glovesAziridines readily permeate standard nitrile; butyl rubber prevents systemic dermal exposure.
Respiratory Certified Fume Hood (>100 fpm)Prevents inhalation of highly toxic, volatile degradation byproducts.
Eye/Face Splash goggles + Face shieldProtects mucous membranes from severe blistering agents and sudden exothermic pressure events.

Validated Experimental Protocols

Protocol A: Salt Conversion and Storage Preparation

This protocol outlines the self-validating workflow for converting the unstable free acid into a stable sodium salt for long-term storage.

Workflow Step1 Synthesis & Isolation (Free Acid) Step2 Neutralization (1.0 eq NaOMe, 0°C) Step1->Step2 Step3 Validation (1H-NMR Aliquot) Step2->Step3 Step4 Solvent Removal (Lyophilization) Step3->Step4 Step5 Packaging & Storage (Argon Purge, -80°C) Step4->Step5

Standard operating procedure for stabilization and long-term storage preparation.

  • Dissolution: Dissolve the freshly synthesized 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol at 0°C under a continuous argon purge.

  • Neutralization: Slowly add a standardized solution of Sodium Methoxide (NaOMe) in methanol (exactly 1.0 eq) dropwise while stirring vigorously. Causality: Maintaining 0°C dissipates the heat of neutralization, preventing thermal activation of the aziridine ring.

  • Self-Validation (NMR Check): Withdraw a 10 µL aliquot, dilute in D₂O, and perform a rapid ¹H-NMR scan. Validation metric: The preservation of the characteristic aziridine ring multiplets (typically 1.5–2.5 ppm) confirms that the ring remains intact, while the upfield shift of the pyridine protons confirms successful carboxylate salt formation.

  • Solvent Removal: Evaporate the methanol under reduced pressure (water bath strictly < 20°C). Re-dissolve the resulting residue in LC-MS grade water and freeze immediately in a dry ice/acetone bath.

  • Lyophilization: Lyophilize for 24–48 hours until a completely dry powder is obtained.

  • Packaging: Backfill the lyophilizer with Argon. Transfer the dry sodium salt to amber glass vials, purge the headspace with Argon, seal with PTFE-lined caps, and store immediately at -80°C.

Protocol B: Safe Thawing and Reconstitution

Improper thawing is a primary cause of aziridine degradation due to moisture condensation.

  • Remove the sealed amber vial from the -80°C freezer.

  • Equilibration: Immediately place the sealed vial into a desiccator containing anhydrous calcium sulfate (e.g., Drierite). Allow it to equilibrate to room temperature for at least 60 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the salt, initiating rapid hydrolysis of the aziridine ring.

  • Reconstitution: Once at room temperature, transfer the vial to an argon-purged glovebox or utilize a Schlenk line to break the seal and reconstitute the compound in an anhydrous, amine-compatible solvent.

Protocol C: Emergency Quenching (Spill Management)

In the event of an accidental spill, the high reactivity of the aziridine must be neutralized to prevent toxic exposure.

  • Containment: Evacuate the immediate area, lower the fume hood sash, and don heavy-duty butyl rubber gloves and a respirator.

  • Absorption: Cover the spill completely with an inert absorbent material (e.g., dry sand or vermiculite).

  • Chemical Quenching: Slowly apply a 5% aqueous solution of acetic acid or 10% sodium bisulfate to the absorbed spill. Causality: Controlled, dilute acidic conditions intentionally force the aziridine ring to open and hydrolyze into a significantly less toxic amino-alcohol derivative, permanently neutralizing the acute alkylation hazard ()[5].

  • Disposal: Collect the neutralized slurry into a designated, clearly labeled hazardous waste container and verify the final pH is between 6.0 and 8.0 before sealing.

References

  • PubChem, National Library of Medicine. (2024). PubChem Compound Summary for CID 9033, Aziridine. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2016). Ethyleneimine (Aziridine) Hazard Summary. Retrieved from [Link]

  • Yudin, A. K., et al. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to prevent premature aziridine ring opening in 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Premature Aziridine Ring Opening

Welcome to the technical support hub for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid. As Senior Application Scientists, we understand the unique challenges posed by this molecule's inherent reactivity. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maintaining the structural integrity of the aziridine ring during storage, handling, and experimentation.

Section 1: Understanding the Inherent Instability

FAQ: Why is 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid so susceptible to premature ring opening?

The high reactivity of this molecule stems from two core structural features:

  • Inherent Ring Strain: Aziridines are three-membered nitrogen heterocycles with bond angles of approximately 60°.[1] This significant deviation from the ideal 109.5° angle results in substantial ring strain, making the ring an excellent electrophile, eager to react with nucleophiles to relieve this strain.[2][3]

  • Intramolecular Acid Catalysis: The molecule contains both a basic aziridine nitrogen and an acidic carboxylic acid. The carboxylic acid can protonate the aziridine nitrogen intramolecularly. This protonation event converts the nitrogen into a much better leaving group, dramatically activating the ring's carbon atoms for nucleophilic attack by even weak nucleophiles, such as water or the carboxylate itself. This self-catalytic degradation is a primary pathway for premature ring opening.

Below is a diagram illustrating this self-destructive mechanism.

cluster_0 Intact Molecule cluster_1 Protonation (Activation) cluster_2 Ring Opening A 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (Aziridine Ring Closed) B Protonated Aziridinium Ion (Highly Electrophilic) A->B Intramolecular Proton Transfer C Ring-Opened Product (e.g., via attack by H₂O or carboxylate) B->C Nucleophilic Attack (SN2-like)

Caption: Mechanism of intramolecular acid-catalyzed aziridine ring opening.

Section 2: Storage, Handling, and Safety

Proper storage and handling are the first line of defense against degradation. Aziridines are sensitive to temperature, light, moisture, and atmospheric CO2.[2][4]

FAQ: How should I properly store this compound to ensure its stability?

To maximize shelf-life and prevent polymerization or degradation, adhere to the following storage conditions.

ParameterRecommended ConditionRationale & Citation
Temperature 2–8 °C or as specified by the supplier.Minimizes thermal energy, which can promote degradation and unwanted polymerization.[2][5]
Atmosphere Under an inert gas (Argon or Nitrogen).Protects against atmospheric moisture and carbon dioxide, which can initiate polymerization or acid-catalyzed hydrolysis.[2][4]
Container Tightly sealed, amber glass vial.Prevents exposure to moisture/air and protects from light-induced decomposition.[2] Avoid metal containers, which can be incompatible.[4]
Location Dark, dry, and well-ventilated area.Prevents light-induced decomposition and ensures safety.[2]
Segregation Store away from acids, acid chlorides, anhydrides, and strong oxidizing agents.Contact with these substances can lead to rapid, often exothermic, polymerization or violent reactions.[2][5]
FAQ: What are the visual signs of compound degradation?
  • Increased Viscosity or Solidification: This is a strong indicator of polymerization. The material is no longer the starting compound and should not be used.[2]

  • Color Change: A shift from a colorless or pale-yellow appearance to a darker yellow or brown hue can signify decomposition.[2]

  • Pressure Buildup: Decomposition or polymerization of volatile aziridines can generate gas, leading to pressure buildup in a sealed container.[2]

FAQ: What are the critical safety precautions for handling aziridines?

Aziridines are potent alkylating agents and are considered toxic, mutagenic, and potentially carcinogenic.[1][2] Strict safety measures are mandatory.

  • Ventilation: Always handle the compound inside a certified chemical fume hood to prevent inhalation of vapors.[2][6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat at all times.[2][6]

  • Controlled Dispensing: Use techniques like syringes or controlled dispensing systems to minimize the risk of spills.[5]

Section 3: Troubleshooting Experimental Protocols

Premature ring opening during an experiment is a common failure point. The following troubleshooting guide addresses issues from dissolution to purification.

Problem: My compound degrades immediately upon dissolution.
FAQ: Which solvents are recommended, and which should I avoid?

The choice of solvent is critical. The primary goal is to use a solvent that is aprotic, dry, and free of acidic impurities.

Solvent ClassRecommendationRationale
Recommended Anhydrous Aprotic Solvents (e.g., Acetonitrile, THF, Dioxane, DMF, DMSO)These solvents do not have protons to donate, minimizing the risk of acid-catalyzed ring opening. Ensure they are high purity and dry.
Use with Caution Chlorinated Solvents (e.g., DCM, Chloroform)Can contain trace amounts of HCl as a stabilizer or degradation product, which will rapidly catalyze ring opening. Use only if freshly distilled from a drying agent or passed through a plug of basic alumina.
Avoid Protic Solvents (e.g., Water, Methanol, Ethanol)These solvents can act as both a proton source to activate the ring and a nucleophile to open it.[1] Avoid unless they are a required reagent, in which case the reaction must be carefully controlled.
Protocol 1: Preparation of a Stable Stock Solution
  • Preparation: Flame-dry a glass vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Solvent: Add anhydrous, aprotic solvent (e.g., Acetonitrile) via syringe.

  • Addition of Base (Optional but Recommended): To scavenge any trace acid, add a small amount of a non-nucleophilic base, such as proton sponge or DIPEA (N,N-Diisopropylethylamine), to the solvent (e.g., 1-5 mol% relative to the final compound concentration).

  • Dissolution: Carefully weigh and add the 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid to the solvent.

  • Storage: Seal the vial tightly under the inert atmosphere and store at 2–8 °C. Use the solution promptly after preparation.

Problem: My reaction has low yield and TLC/LC-MS shows polar byproducts.

This often indicates that the aziridine ring opened during the reaction. The key is to control the reaction environment to favor the desired transformation over the degradation pathway.

FAQ: How can I run my reaction while protecting the aziridine ring?

Controlling the pH and temperature is paramount. The presence of the carboxylic acid means the reaction mixture is inherently acidic unless a base is added.

start Start: Reaction Planning q1 Is an acidic reagent or byproduct generated? start->q1 add_base Action: Add a non-nucleophilic base (e.g., DIPEA, Proton Sponge) to maintain pH > 8. q1->add_base Yes no_acid Proceed with caution. Monitor pH if possible. q1->no_acid No q2 Does the reaction require a nucleophile? add_base->q2 no_acid->q2 control_nuc Action: Cool reaction to 0°C or below. Add nucleophile slowly (dropwise). Use the mildest effective nucleophile. q2->control_nuc Yes no_nuc Maintain low temperature to prevent thermal degradation. q2->no_nuc No run_rxn Run Reaction Under Inert Atmosphere (Argon/Nitrogen) control_nuc->run_rxn no_nuc->run_rxn end Proceed to Workup run_rxn->end

Caption: Decision workflow for minimizing aziridine ring opening during a reaction.

Advanced Strategy: Protecting the Carboxylic Acid

If reaction conditions are incompatible with the free carboxylic acid (e.g., require strong acids or bases), a protection strategy is advisable.

  • Esterification: Convert the carboxylic acid to an ester (e.g., methyl or t-butyl ester). This removes the intramolecular acid source.

  • Perform Reaction: Carry out the desired transformation on the aziridine-containing molecule.

  • Deprotection: Hydrolyze the ester back to the carboxylic acid under carefully controlled basic conditions (e.g., LiOH in THF/water at 0 °C) to avoid damaging the aziridine ring.

Problem: My product degrades during workup and purification.

Aqueous workups and silica gel chromatography are common points of failure due to the presence of water and the acidic nature of standard silica gel.

FAQ: What is the best way to quench the reaction and purify the product?

The goal is to neutralize any acids and keep the environment basic throughout the process.

Protocol 2: Safe Workup and Purification
  • Quenching:

    • Cool the reaction mixture to 0 °C.

    • Slowly add a cold, dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH of the aqueous layer is > 8. Avoid strong bases like NaOH unless absolutely necessary, as they can also promote ring-opening.

  • Extraction:

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (< 30 °C).

  • Purification (Column Chromatography):

    • Stationary Phase: Use deactivated (neutral) silica gel or basic alumina. To deactivate silica, prepare a slurry with the desired eluent containing 1-2% triethylamine (Et₃N) and pack the column with this mixture.

    • Eluent: Incorporate 0.5-2% triethylamine into your solvent system (e.g., Hexanes/Ethyl Acetate + 1% Et₃N). The triethylamine will neutralize acidic sites on the silica gel, preventing on-column degradation.

    • Analysis: Collect fractions and analyze by TLC, combining those containing the pure product.

    • Final Step: Evaporate the solvent under reduced pressure, keeping the temperature low.

Section 4: Analytical Confirmation of Ring Integrity

Regularly verifying the structure of your compound is essential.

FAQ: How can I use ¹H NMR to confirm the aziridine ring is intact?

Proton NMR (¹H NMR) is a powerful tool for assessing the integrity of the aziridine ring.

  • Characteristic Peaks: The protons on the aziridine ring (CH₂) typically appear as a complex multiplet in the upfield region of the spectrum, often between 1.5 and 2.5 ppm. Their exact chemical shift and coupling patterns depend on the substitution and stereochemistry.

  • Signs of Degradation: Upon ring opening, these characteristic signals will disappear and be replaced by new signals corresponding to the resulting amino alcohol or other adducts. For example, if opened by water, you would expect to see new signals for a CH-OH proton and a broadened N-H proton, with the methylene protons shifting downfield.

Protocol 3: Quick NMR Purity Assessment
  • Carefully prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). If using CDCl₃, consider adding a drop of D₂O to identify exchangeable N-H or O-H protons from potential byproducts.

  • Acquire a standard ¹H NMR spectrum.

  • Compare the spectrum to a reference spectrum of the pure, intact compound.

  • Pay close attention to the 1.5-3.0 ppm region for the characteristic aziridine signals and look for the absence of unexpected broad peaks (N-H, O-H) or new downfield signals that would indicate ring-opened species.

By implementing these protocols and understanding the underlying chemical principles, researchers can significantly improve the success rate of their experiments involving 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, ensuring the integrity of this valuable and highly reactive molecule.

References
  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.

  • National Center for Biotechnology Information. (n.d.). Aziridine. PubChem Compound Summary for CID 9033.

  • MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers.

  • McCann, L. C., & Jones, G. (2015). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Molecules, 20(4), 5795–5807.

  • Wang, R., et al. (2017). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Scientific Reports, 7, 46337.

  • BenchChem. (2025). A Comprehensive Guide to Aziridine Synthesis: Methods, Mechanisms, and Applications.

  • Wikipedia contributors. (2024). Aziridine. Wikipedia.

  • BenchChem. (2025). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.

Sources

Technical Support Center: Synthesis of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during this multi-step synthesis, thereby improving your reaction yield and purity. This guide is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Troubleshooting Guide

The synthesis of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is typically approached as a two-step process:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Formation of the ether linkage by reacting a 6-halopyridine-2-carboxylic acid ester with 2-(aziridin-1-yl)ethanol.

  • Step 2: Saponification : Hydrolysis of the ester to the final carboxylic acid.

This guide will address potential pitfalls in each of these critical steps.

Step 1: Ether Formation via SNAr

This step involves the reaction of a 6-halopyridine-2-carboxylate with 2-(aziridin-1-yl)ethanol. A common starting material is methyl 6-chloropyridine-2-carboxylate.

Question 1: My SNAr reaction shows low conversion to the desired ether product, and I observe significant amounts of unreacted starting material. How can I drive the reaction to completion?

Answer:

Low conversion in this SNAr reaction is often a result of insufficient reactivity of the electrophile or inadequate activation of the nucleophile. Here are several factors to consider and optimize:

  • Choice of Halogen: The reactivity of the 6-halopyridine leaving group is critical. The order of reactivity is generally F > Cl > Br > I for SNAr reactions. If you are using a chloro- or bromo-substituted pyridine, consider switching to a fluoro-substituted analog for enhanced reactivity.

  • Base Selection: The choice of base is crucial for deprotonating the hydroxyl group of 2-(aziridin-1-yl)ethanol to form the more nucleophilic alkoxide. A strong, non-nucleophilic base is preferred.

    • Sodium Hydride (NaH): This is a common and effective choice. Ensure it is fresh and handled under anhydrous conditions.

    • Potassium tert-butoxide (KOtBu): Another strong, sterically hindered base that can be effective.

    • Potassium Carbonate (K2CO3): A weaker base that may require higher temperatures and longer reaction times.[1]

  • Solvent: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation of the base while not interfering with the nucleophile.

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent choices for promoting this type of reaction. Ensure they are anhydrous.

    • Acetonitrile (CH3CN): A suitable alternative, though it may require higher temperatures.[2]

  • Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. However, be cautious, as excessive heat can lead to decomposition and side reactions, particularly involving the strained aziridine ring. A systematic increase in temperature from room temperature to 80-100 °C is a good starting point.

Experimental Protocol: Optimization of SNAr Reaction

  • To a solution of 2-(aziridin-1-yl)ethanol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.3 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of methyl 6-chloropyridine-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • If the reaction is sluggish, consider increasing the temperature in 10 °C increments.

Question 2: I am observing a significant byproduct with a mass corresponding to the addition of two pyridine units to the nucleophile. What is happening and how can I prevent it?

Answer:

This observation suggests that the desired product, once formed, is acting as a nucleophile and reacting with another molecule of the 6-halopyridine starting material. This is a common issue when the product of a reaction is also nucleophilic.

To mitigate this, consider the following:

  • Control of Stoichiometry: Use a slight excess of the 2-(aziridin-1-yl)ethanol (1.1-1.2 equivalents) to ensure the complete consumption of the 6-halopyridine.

  • Slow Addition: Add the 6-halopyridine solution dropwise to the activated nucleophile. This maintains a low concentration of the electrophile in the reaction mixture, favoring the initial desired reaction over the subsequent side reaction.

Question 3: My desired product appears to be degrading during the reaction, and I am seeing byproducts consistent with the ring-opening of the aziridine. How can I maintain the integrity of the aziridine ring?

Answer:

The aziridine ring is strained and susceptible to ring-opening by nucleophiles, especially under harsh reaction conditions.[3][4] In this step, the chloride leaving group or other nucleophiles present can attack the aziridine.

To prevent this:

  • Temperature Control: Avoid excessive heating. Use the lowest temperature that provides a reasonable reaction rate.

  • Base Selection: While a strong base is needed, a very strong and sterically hindered base like potassium tert-butoxide might be preferable to minimize its potential to act as a nucleophile towards the aziridine ring.

  • Work-up Conditions: During the aqueous work-up, ensure the pH is not strongly acidic, as this can promote aziridine ring opening. A neutral or slightly basic wash is recommended.

ParameterRecommended ConditionRationale
Leaving Group F > ClIncreased reactivity for SNAr.
Base NaH, KOtBuStrong, non-nucleophilic bases for effective alkoxide formation.
Solvent Anhydrous DMF, DMSOPolar aprotic solvents stabilize the intermediate and accelerate the reaction.
Temperature 60-100 °C (with caution)Balances reaction rate with the stability of the aziridine ring.
Stoichiometry Slight excess of nucleophileMinimizes side reactions involving the product.

Diagram: Troubleshooting Logic for Step 1

cluster_start Problem: Low Conversion cluster_solutions Potential Solutions cluster_side_reactions Side Reactions cluster_side_solutions Mitigation Strategies start Low Conversion sol1 Increase Reactivity of Electrophile (e.g., use 6-fluoropyridine) start->sol1 sol2 Optimize Base (e.g., NaH, KOtBu) start->sol2 sol3 Change Solvent (e.g., DMF, DMSO) start->sol3 sol4 Increase Temperature start->sol4 side2 Aziridine Ring Opening sol4->side2 can cause side1 Double Addition Product side_sol1 Control Stoichiometry (Excess Nucleophile) side1->side_sol1 side_sol2 Slow Addition of Electrophile side1->side_sol2 side_sol3 Moderate Temperature side2->side_sol3 side_sol4 Careful pH control during work-up side2->side_sol4

Caption: Troubleshooting workflow for the SNAr step.

Step 2: Saponification

This step involves the hydrolysis of the methyl ester to the carboxylic acid, typically using a base like sodium hydroxide or lithium hydroxide.

Question 4: During the saponification of the ester, I am getting a low yield of the desired carboxylic acid and observing multiple unidentified byproducts. What could be the cause?

Answer:

The primary challenge in this step is the potential for the hydroxide base to act as a nucleophile and open the aziridine ring, in addition to its intended role in hydrolyzing the ester.

To favor ester hydrolysis over aziridine ring-opening:

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) for ester saponification in sensitive molecules. The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, facilitating hydrolysis at lower temperatures.

  • Solvent System: A mixture of tetrahydrofuran (THF) and water is a common and effective solvent system for saponification. Methanol can also be used, but transesterification is a possibility if the reaction is not driven to completion.

  • Temperature: Perform the saponification at a reduced temperature (e.g., 0 °C to room temperature). This will significantly slow down the rate of the undesired nucleophilic attack on the aziridine ring while still allowing for the hydrolysis of the ester.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of byproducts.

Experimental Protocol: Optimized Saponification

  • Dissolve the methyl 6-(2-aziridin-1-ylethoxy)pyridine-2-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of lithium hydroxide monohydrate (1.5-2.0 equivalents) in water dropwise.

  • Stir the reaction at 0 °C and monitor its progress every 30 minutes.

  • Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~4-5 with dilute HCl or citric acid at 0 °C to protonate the carboxylate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

ParameterRecommended ConditionRationale
Base LiOHFavors ester hydrolysis at lower temperatures.
Solvent THF/WaterGood solvent system for both starting material and reagent.
Temperature 0 °C to Room TemperatureMinimizes aziridine ring-opening.
Work-up Careful acidification at low temperaturePrevents acid-catalyzed ring-opening of the aziridine.

Diagram: Saponification - Desired vs. Undesired Pathways

cluster_desired Desired Pathway cluster_undesired Undesired Pathway start Ester Starting Material desired_product Carboxylic Acid Product start->desired_product Ester Hydrolysis (Favored at low temp) undesired_product Ring-Opened Byproduct start->undesired_product Aziridine Ring Opening (Favored at high temp)

Caption: Competing reaction pathways during saponification.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot synthesis of the final product?

A1: While one-pot syntheses are attractive for their efficiency, it is not recommended in this case. The conditions required for the initial SNAr reaction (anhydrous, strong base, potentially elevated temperature) are generally incompatible with the conditions for saponification (aqueous, milder base, lower temperature). A stepwise approach with isolation and purification of the intermediate ester is more likely to provide a higher yield and purity of the final product.

Q2: What are the best methods for purifying the final product?

A2: The final product is an amino acid derivative and may exist as a zwitterion, which can make purification challenging.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the best method for achieving high purity.

  • Chromatography: Reversed-phase chromatography (e.g., C18) may be effective. Normal phase silica gel chromatography can be challenging due to the polar nature of the carboxylic acid and the basic nitrogen of the aziridine. If using silica gel, consider adding a small amount of a modifier like triethylamine to the eluent to prevent streaking.[1]

  • Ion-Exchange Chromatography: This can be a powerful technique for purifying amino acids.

Q3: Are there any specific safety precautions I should take when working with aziridines?

A3: Yes, aziridines are known to be toxic and are potential mutagens due to their alkylating nature. Always handle aziridine-containing compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Advances in Nitrogen Transfer Reactions Involving Aziridines. ACS Publications. Available at: [Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PMC. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at: [Link]

  • Aziridine Group Transfer via Transient N-Aziridinyl Radicals. PMC - NIH. Available at: [Link]

  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Illinois Chemistry. Available at: [Link]

  • Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. MDPI. Available at: [Link]

  • A Practical, Fast, and High-Yielding Aziridination Procedure Using Simple Cu(II) Complexes Containing N-Donor Pyridine-Based Ligands. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. PMC. Available at: [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid . This compound presents a unique formulation challenge: it requires balancing the poor solubility of its zwitterionic state with the extreme acid-sensitivity of its aziridine ring.

This guide provides mechanistic insights, a quantitative solubility matrix, and field-proven, self-validating protocols to ensure your experiments yield reproducible results.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound immediately precipitate when diluted into standard physiological buffers like PBS (pH 7.4)? A: The precipitation is caused by the compound reaching its isoelectric point (pI), where it exists primarily as a zwitterion. The molecule contains two key ionizable groups:

  • A carboxylic acid on the pyridine ring (analogous to picolinic acid), which has a pKa of approximately 5.4[1]. At pH 7.4, this group is fully deprotonated (anionic, COO⁻).

  • An aziridine nitrogen, whose conjugate acid has a pKa of approximately 7.9[2]. At pH 7.4, a significant majority of these molecules are protonated (cationic, NH⁺).

Because the molecule possesses both a positive and negative charge at pH 7.4, the net charge is zero. Zwitterions exhibit strong intermolecular lattice energies and poor hydration, leading to rapid precipitation.

Q2: To increase solubility, can I lower the pH using 0.1% TFA or HCl to fully protonate the molecule? A: Absolutely not. While lowering the pH to 3.0 or 4.0 will give the molecule a net +1 charge and force it into solution, it will rapidly destroy the active compound. Aziridines are three-membered heterocycles with severe angle strain, featuring bond angles of approximately 60°[2]. Protonating the aziridine nitrogen highly activates the adjacent carbons toward nucleophilic attack. In aqueous acidic conditions, water acts as a nucleophile and rapidly cleaves the strained C-N bond, degrading your compound into an inactive amino alcohol[2][3].

G A Intact Aziridine (Neutral) B Protonated Aziridine (Cationic) A->B + H+ (pH < 6) C Nucleophilic Attack (by H2O) B->C Ring Strain Release D Ring-Opened Amino Alcohol C->D Hydrolysis

Acid-catalyzed ring opening pathway of the aziridine moiety.

Q3: What is the scientifically sound strategy for preparing stable, highly concentrated aqueous stocks? A: The optimal strategy relies on mild basification . By raising the pH of your aqueous buffer to 8.5–9.5, the aziridine nitrogen remains unprotonated (neutral), while the carboxylic acid remains fully deprotonated (anionic). This imparts a net -1 charge to the molecule, drastically increasing aqueous solubility without triggering the acid-catalyzed ring-opening degradation pathway.

Part 2: Quantitative Data & Solubility Matrix

To assist in experimental design, the following table summarizes the causal relationship between the solvent vehicle, the dominant charge state of the molecule, and the resulting solubility/stability profile.

Solvent SystempHDominant Charge StateMax SolubilityChemical Stability (t½)Scientific Recommendation
100% DMSO N/ANeutral> 50 mM> 6 months (-20°C)Ideal for primary stock storage.
Acetate Buffer 4.0Cationic (+1)~ 10 mM< 1 hour (Hydrolysis)AVOID . Rapid degradation occurs.
PBS 7.4Zwitterionic (0)< 0.5 mM> 24 hoursNot suitable for high-concentration dosing.
Tris-HCl 9.0Anionic (-1)> 20 mM> 48 hours (4°C)Ideal for aqueous working solutions.

Part 3: Validated Experimental Protocols

To prevent user error during formulation, follow this self-validating, step-by-step methodology for preparing a 10 mM working solution for in vitro assays.

Protocol: Preparation of a Stable 10 mM Aqueous Formulation

Step 1: Primary Stock Generation (50 mM)

  • Weigh the lyophilized 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid powder.

  • Dissolve the powder in 100% anhydrous DMSO to achieve a 50 mM concentration.

  • Validation Checkpoint: The solution must be completely clear. If particulate matter remains, sonicate for 60 seconds at room temperature.

Step 2: Diluent Preparation

  • Prepare a 100 mM Tris-HCl buffer.

  • Adjust the pH of the Tris buffer to 9.0 using 1M NaOH. Do not skip this step.

Step 3: Aqueous Dilution (10 mM Working Solution)

  • Place 800 µL of the pH 9.0 Tris buffer into a 1.5 mL microcentrifuge tube.

  • Place the tube on a vortex mixer at medium speed.

  • While vortexing, add 200 µL of the 50 mM DMSO stock dropwise into the buffer.

  • Validation Checkpoint: The final solution (20% DMSO / 80% Tris pH 9.0) should remain optically clear. If the solution turns cloudy, the buffer pH was too low, causing the compound to revert to its insoluble zwitterionic state.

Step 4: Sterilization and Storage

  • Pass the solution through a 0.22 µm PTFE syringe filter.

  • Use immediately for assays or aliquot and flash-freeze at -80°C.

G N1 Weigh Compound Powder N2 Dissolve in 100% DMSO (50 mM Stock) N1->N2 N4 Dropwise Addition with Rapid Vortexing N2->N4 N3 Prepare Basic Buffer (pH 8.5 - 9.0) N3->N4 N5 Filter Sterilize (0.22 µm) & Store at -20°C N4->N5

Optimized workflow for preparing stable, soluble aqueous formulations.

Part 4: References

  • Title: Aziridine | Source: wikipedia.org | URL: 2

  • Title: Aziridines | Source: wikipedia.org | URL: 3

  • Title: Picolinic Acid | Source: drugfuture.com | URL: 1

Sources

Optimizing reaction temperature and pH for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid conjugations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing conjugation reactions involving 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid. This document, designed for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting strategies to ensure successful and reproducible results. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring you can adapt and optimize these protocols for your specific application.

Foundational Concepts: Understanding the Molecule

The core challenge in working with 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid lies in its dual-functional nature. It possesses two distinct reactive sites: a carboxylic acid and a strained aziridine ring. Optimizing a conjugation strategy requires balancing the ideal conditions for activating one group while maintaining the stability of the other.

cluster_molecule 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid Molecule Core Structure (Pyridine Ring) Carboxyl Pyridine-2-Carboxylic Acid (for Amide Bond Formation) Molecule->Carboxyl Site 1 Aziridine Aziridine Ring (for Nucleophilic Ring-Opening) Molecule->Aziridine Site 2

Caption: Key reactive functional groups of the molecule.

Q1: What are the primary competing reaction pathways I need to manage?

The central challenge is managing two distinct, and often competing, reaction pathways: the desired amide bond formation at the carboxylic acid and the potential, often undesired, nucleophilic opening of the aziridine ring.[1] The conditions that favor one reaction can inadvertently trigger the other.

cluster_desired Desired Pathway: Amide Bond Formation cluster_side Side Reaction: Aziridine Ring Opening start Starting Material + Nucleophile (e.g., Protein) A Activate Carboxyl Group (EDC/NHS, pH 4.5-6.0) start->A Step 1 D Suboptimal Conditions (e.g., Low pH, High Temp, Excess Nucleophiles) start->D Competing Reaction B Couple to Amine (pH 7.2-8.0) A->B C Stable Amide Conjugate (Aziridine Intact) B->C Final Product E Ring-Opened Byproduct D->E

Caption: Competing reaction pathways during conjugation.

Optimizing Reaction Conditions: A Step-by-Step Guide

Successful conjugation hinges on a two-step approach that first optimizes conditions for carboxylic acid activation and then shifts to conditions ideal for amine coupling, all while preserving the integrity of the aziridine ring.

Q2: What is the optimal pH for activating the carboxylic acid group with EDC/NHS?

The activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often stabilized by N-hydroxysulfosuccinimide (sulfo-NHS), is most efficient in a slightly acidic buffer.[2]

  • Recommended pH: 4.5 - 6.0

  • Recommended Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is ideal as it lacks the primary amines and carboxylates that can interfere with the reaction.[3]

Causality: At this acidic pH, the carboxyl group is protonated and available for activation by EDC. However, this acidic environment can begin to protonate the aziridine nitrogen, making the ring more susceptible to nucleophilic attack.[4] Therefore, this activation step should be performed swiftly and, if possible, at a reduced temperature.

Q3: What is the optimal pH for coupling the activated acid to a primary amine (e.g., on a protein)?

The reaction between the newly formed, semi-stable NHS-ester and a primary amine (like the epsilon-amino group of a lysine residue) is most efficient at a neutral to slightly basic pH.[2][5]

  • Recommended pH: 7.2 - 8.0

  • Recommended Buffer: Phosphate-buffered saline (PBS) or borate buffer are common choices. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for conjugation.[6]

Causality: At this pH, the primary amine of the target molecule is deprotonated and thus sufficiently nucleophilic to attack the NHS-ester, forming a stable amide bond. This pH range is also generally safer for the aziridine ring, which is more stable under neutral to basic conditions.[7]

Parameter Activation Step (EDC/NHS) Coupling Step (to Amine) Rationale & Potential Issues
Optimal pH 4.5 - 6.0[2]7.2 - 8.0[2]Balances carboxyl activation efficiency with amine nucleophilicity.
pH Too Low (<4.5) Inefficient EDC reaction.Very slow or no coupling (amines are protonated).High risk of aziridine ring-opening due to protonation and activation of the ring.[4]
pH Too High (>6.5) Rapid hydrolysis of EDC, reducing activation efficiency.[8]Optimal coupling.Reduced yield due to poor activation in the first step.
pH Too High (>8.5) -Rapid hydrolysis of the NHS-ester intermediate.The activated intermediate may hydrolyze back to a carboxylic acid before it can react with the amine.

Table 1: Summary of pH Optimization for Carboxylic Acid Conjugation.

Q4: How does temperature impact the reaction?

Temperature is a critical parameter that must be carefully controlled to prevent degradation of the reagents and unwanted side reactions.

  • Recommended Temperature:

    • Activation Step: Perform at room temperature (RT) for a short duration (15-30 minutes) or at 4°C for a longer period.[9]

    • Coupling Step: Can be performed for 1-2 hours at RT or overnight at 4°C.[9] Lower temperatures are generally recommended to enhance protein stability and minimize side reactions.

Causality: High temperatures can accelerate the hydrolysis of EDC and the NHS-ester intermediate, lowering yields.[8] More critically, elevated temperatures can promote the decomposition or polymerization of the aziridine ring.[10][11]

Parameter Recommended Range Consequences of High Temperature (>30°C) Consequences of Low Temperature (4°C)
Temperature Room Temperature (15-30 min) or 4°C (longer)- Increased rate of EDC/NHS-ester hydrolysis.[8]- Potential for protein denaturation/aggregation.[9]- Increased risk of aziridine decomposition or polymerization. [10]- Slower reaction rates, requiring longer incubation times.- Enhanced stability of reagents and protein conjugates.- Minimized risk of aziridine side reactions.

Table 2: Summary of Temperature Optimization.

Experimental Protocol & Troubleshooting

This section provides a validated, two-step protocol that integrates the pH and temperature considerations discussed above, followed by a troubleshooting guide for common issues.

Optimized Two-Step Conjugation Protocol

This protocol is designed to maximize amide bond formation while preserving the integrity of the aziridine ring.

cluster_workflow Optimized Two-Step Conjugation Workflow P1 Step 1: Preparation Dissolve protein in 0.1M MES, pH 5.5. Dissolve AEPCA in anhydrous DMSO/DMF. P2 Step 2: Activation Add AEPCA to protein solution. Add freshly prepared EDC/Sulfo-NHS. Incubate 15-30 min at RT. P1->P2 P3 Step 3: pH Adjustment Increase pH to 7.2-7.5 by adding 1M Phosphate Buffer or similar. (Optional: Desalt to remove excess EDC). P2->P3 P4 Step 4: Coupling Incubate 2 hours at RT or overnight at 4°C with gentle mixing. P3->P4 P5 Step 5: Quenching Add hydroxylamine or Tris to a final concentration of 10-50 mM to quench unreacted NHS-esters. P4->P5 P6 Step 6: Purification Remove excess reagents and byproducts using a desalting column (e.g., Zeba™ Spin) or dialysis equilibrated with desired storage buffer. P5->P6

Caption: Recommended workflow for AEPCA conjugation.

Methodology:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare stock solutions in anhydrous DMSO or activation buffer (e.g., 0.1 M MES, pH 5.5) immediately before use, as EDC is susceptible to hydrolysis.[5]

    • Dissolve your target protein (e.g., antibody) in 0.1 M MES buffer, pH 5.5. Ensure the protein solution is free of amine-containing contaminants like Tris or glycine by performing a buffer exchange if necessary.[6]

    • Dissolve the 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid in an anhydrous solvent like DMSO.

  • Activation of Carboxylic Acid:

    • To your protein solution, add the dissolved carboxylic acid linker.

    • Add EDC and Sulfo-NHS to the reaction mixture. A molar excess of 5-20 fold for each reagent over the protein is a good starting point for optimization.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to Target Protein:

    • Raise the pH of the reaction mixture to 7.2-7.5 by adding a concentrated, non-amine containing buffer such as 1 M phosphate buffer.

    • Optional but Recommended: To prevent potential cross-linking if your target protein also has exposed carboxyl groups, you can quench the EDC with 2-mercaptoethanol (final concentration 20mM) after the 15-minute activation, then perform a buffer exchange into the coupling buffer (e.g., PBS pH 7.4) using a desalting column.[2][3]

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing solution, such as hydroxylamine or Tris, to a final concentration of 10-50 mM.[2][5] This will consume any unreacted NHS-esters.

    • Purify the final conjugate from excess reagents and reaction byproducts using size exclusion chromatography (SEC) or a desalting column.

Troubleshooting Guide
Q5: My final conjugation yield is low. What are the most likely causes?

Low yield is a common issue that can often be traced back to reagent stability or suboptimal reaction conditions.[12][13]

  • Cause 1: Inactive Reagents. EDC is highly moisture-sensitive and hydrolyzes quickly in aqueous buffers.[8] The activated NHS-ester intermediate also has a limited half-life.

    • Solution: Always use fresh, high-quality EDC and Sulfo-NHS. Prepare solutions immediately before the activation step. Ensure the 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid has been stored properly under inert gas and protected from moisture.

  • Cause 2: Incorrect pH. The pH profile for this reaction is narrow. If the activation pH is too high or the coupling pH is too low, the reaction efficiency will drop significantly.

    • Solution: Carefully calibrate your pH meter and double-check the pH of all buffers before starting the reaction. Follow the two-step pH protocol rigorously.

  • Cause 3: Interfering Buffer Components. Buffers containing primary amines (Tris, glycine) or carboxylates (acetate, citrate) can compete with the reaction.[6]

    • Solution: Perform a buffer exchange on your protein sample into MES or PBS prior to conjugation.

  • Cause 4: Insufficient Molar Excess. The stoichiometry of the linker and activation reagents is critical.

    • Solution: Increase the molar excess of the carboxylic acid linker and EDC/Sulfo-NHS in a stepwise manner (e.g., from 10x to 20x to 50x) to drive the reaction forward.

Q6: I'm observing precipitation or aggregation of my protein during the reaction. How can I fix this?

Protein aggregation can be caused by several factors, including over-labeling, suboptimal buffer conditions, or excessive temperature.[9]

  • Cause 1: Over-labeling. Attaching too many linker molecules to the protein surface can alter its isoelectric point and solubility, leading to aggregation.

    • Solution: Reduce the molar excess of the carboxylic acid linker used in the reaction. Titrate the linker-to-protein ratio to find the optimal balance between labeling efficiency and protein stability.[9]

  • Cause 2: Reaction Temperature. Some proteins are not stable at room temperature for extended periods.

    • Solution: Perform the entire conjugation protocol at 4°C. While this will slow down the reaction rate, requiring a longer incubation time for the coupling step (e.g., overnight), it will significantly improve the stability of most proteins.[9]

  • Cause 3: Suboptimal Buffer Conditions. The pH or ionic strength of the buffer may not be ideal for your specific protein's stability.

    • Solution: If aggregation persists, consider adding protein stabilizers to your buffers, such as 5% trehalose or 0.01% Tween-20.

Q7: I suspect the aziridine ring is being opened during the reaction. How can I prevent this?

Premature ring-opening is a major concern, as it consumes the second reactive handle of your linker.[1] This is most often caused by overly acidic conditions or aggressive nucleophiles.

  • Cause 1: Low pH during Activation. The acidic conditions required for EDC activation can protonate the aziridine, making it highly electrophilic and prone to attack.

    • Solution: Keep the activation step (pH 4.5-6.0) as short as possible (15 minutes). Perform this step at 4°C to reduce the reaction rate of any potential nucleophilic attack on the aziridine ring.

  • Cause 2: Nucleophilic Attack. The amine coupling partner itself can act as a nucleophile and attack the aziridine ring, though this is less common than attack on the activated ester. Thiol-containing contaminants are particularly reactive with aziridines.

    • Solution: Ensure your protein sample is free of reducing agents like DTT or TCEP unless you specifically intend to target cysteine residues. Use the minimum necessary molar excess of your amine-containing target to avoid having a large concentration of free nucleophile present.

References
  • Gonzalez-Ortega, O. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate. Retrieved from [Link]

  • Bodio, E., et al. (n.d.). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC. Retrieved from [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

  • G. L. B. de Souza, R., et al. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]

  • D. C. M. D’Sousa, S., et al. (n.d.). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Aziridines. Retrieved from [Link]

  • Dembinski, R., et al. (n.d.). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. PMC. Retrieved from [Link]

  • Wang, R., et al. (n.d.). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. PMC. Retrieved from [Link]

  • Aleksis, R., et al. (2014). Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions. Semantic Scholar. Retrieved from [Link]

  • Hoogenboom, R. (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Grygorenko, O. O., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Porskamp, J. J. M., et al. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from [Link]

  • Chiacchio, M. A., et al. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • Li, J., et al. (2024, June 3). B 2 (OH) 4 -Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. ACS Publications. Retrieved from [Link]

  • Minakata, S., et al. (2015, October 9). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carboxylic acid 6 Reagents and conditions. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Voitsekhovskaia, I., & Kletskii, M. (2021, September 13). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. PMC. Retrieved from [Link]

  • Järvinen, T., et al. (n.d.). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PMC. Retrieved from [Link]

  • EurekAlert!. (2023, February 15). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Retrieved from [Link]

  • Li, Y., et al. (2017, August 7). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Azzouz, A. S. P., & Sulaiman, R. D. (n.d.). Influence of Temperatures and Thermodynamic Parameters on pKa Values for Some Acids and Basic Imines Derived 3-Acetyl and 4-Acetyl Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Loss of heat resistance and pyridine-2, 6-dicarboxylic acid (DPA).... Retrieved from [Link]

  • Motherwell, W. D. S., et al. (n.d.). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. Retrieved from [Link]

  • Meyer, F., et al. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR 2 ) as O,N,O-Pincer Ligands in Cu II Complexes. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Unwanted Side Reactions for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for handling 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid .

Working with this bifunctional molecule presents a unique chemical paradox: it contains both a highly reactive, strain-activated aziridine ring and an acidic pyridine-2-carboxylic acid (picolinic acid) moiety. This inherent contradiction makes the molecule highly susceptible to autocatalytic degradation, premature ring-opening, and transition-metal chelation during downstream synthesis. This guide is designed to help researchers and drug development professionals navigate these challenges through rationally designed experimental workflows.

Part 1: Mechanistic Theory & Causality

To successfully manipulate this compound, one must understand the thermodynamic and kinetic forces at play. Aziridines possess significant ring strain (~27 kcal/mol), making them highly susceptible to ring-opening reactions[1].

Under neutral or basic conditions, the aziridine ring is relatively stable. However, in the presence of a Brønsted or Lewis acid, the aziridine nitrogen is protonated or coordinated. This activation shifts the ring-opening mechanism from an SN​2 to an SN​1 -like pathway, dramatically lowering the activation energy barrier ( ΔE‡ ) and making the ring highly electrophilic[1]. Because our target molecule contains a free carboxylic acid, it acts as an internal Brønsted acid. The carboxylic acid protonates the aziridine, triggering a spontaneous, autocatalytic ring-opening polymerization (ROP) where the carboxylate of one molecule attacks the activated aziridine of another[2].

Furthermore, the pyridine-2-carboxylic acid motif is a classic bidentate ligand. During cross-coupling reactions, it can tightly chelate transition metals (e.g., Pd, Cu), effectively poisoning the catalyst and stalling the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my purified compound turn into a viscous gel or insoluble mass after a few days in storage? A: This is the result of autocatalytic ring-opening polymerization (ROP). The free carboxylic acid protonates the aziridine nitrogen, activating it. Subsequent nucleophilic attack by adjacent carboxylate groups or aziridine nitrogens leads to rapid oligomerization and polymerization[2]. Solution: Store the compound as a deprotonated carboxylate salt (e.g., sodium salt) to remove the acidic trigger.

Q: Can I use standard acid chloride activation (e.g., oxalyl chloride or thionyl chloride) to form amides with this compound? A: Absolutely not. The generation of HCl during acid chloride formation will immediately protonate the aziridine, leading to rapid degradation and ring-opening by the chloride ions[1]. Furthermore, the highly electrophilic acid chloride intermediate can react unpredictably with the aziridine nitrogen.

Q: Which coupling reagent should I use to functionalize the carboxylic acid without destroying the aziridine? A: Propylphosphonic anhydride (T3P) is the optimal choice. T3P is exceptionally mild, highly effective for picolinic acid couplings, and generates non-acidic, water-soluble byproducts that do not interfere with the aziridine ring[3].

Part 3: Troubleshooting Guide

Issue 1: Transition Metal Catalyst Deactivation
  • Symptom: Downstream Suzuki, Sonogashira, or Buchwald-Hartwig couplings fail or require stoichiometric amounts of palladium.

  • Causality: The pyridine-2-carboxylic acid moiety is a potent bidentate chelator. It strips the transition metal from its supporting ligands, forming a stable, catalytically inactive metal complex.

  • Mitigation: Mask the carboxylic acid as a bulky ester (e.g., tert-butyl ester) prior to any transition-metal-catalyzed steps. This prevents bidentate coordination.

Issue 2: Hydrolysis During Aqueous Workup
  • Symptom: LC-MS shows a +18 Da mass shift (M+H2O) corresponding to the amino-alcohol degradation product.

  • Causality: Acid-catalyzed hydrolysis. If the aqueous workup is even slightly acidic (e.g., using saturated NH4​Cl or dilute HCl ), water will act as a nucleophile and open the activated aziridine[1].

  • Mitigation: Strictly maintain a basic pH ( pH≥8 ) during workup using saturated NaHCO3​ or dilute NaOH .

Summary of Side Reactions and Mitigations
Side ReactionPrimary TriggerMechanistic PathwayMitigation Strategy
Autocatalytic Polymerization Free Carboxylic AcidAcid-catalyzed ROP via protonated aziridine intermediate[2].Convert to Na/K salt for storage; mask as an ester.
Nucleophilic Ring-Opening Acidic Workup / Alcohols SN​1 -like attack by H2​O or MeOH on protonated aziridine[1].Use strictly aprotic solvents; maintain basic pH during workup.
Catalyst Poisoning Picolinic Acid MotifBidentate chelation of Pd/Cu catalysts.Protect the carboxylic acid prior to cross-coupling.
Epimerization / Degradation Harsh Coupling ReagentsHCl generation from SOCl2​ or oxalyl chloride[3].Use T3P or HATU with excess DIPEA[3].

Part 4: Experimental Protocols

Protocol A: Safe Storage via Carboxylate Salt Formation

To prevent autocatalytic polymerization, the free acid must be neutralized immediately after isolation.

  • Dissolution: Dissolve 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid in anhydrous methanol at 0 °C. (Note: Methanol is safe here only if the solution is strictly kept basic/neutral, preventing acid-catalyzed etherification).

  • Neutralization: Add 1.05 equivalents of 0.5 M Sodium Methoxide (NaOMe) in methanol dropwise over 10 minutes.

  • Evaporation: Stir for 15 minutes at 0 °C, then concentrate the solution under reduced pressure (bath temperature < 25 °C).

  • Lyophilization: Redissolve the residue in LC-MS grade water (adjusted to pH 8.5 with trace NaOH) and lyophilize to yield the stable sodium salt as a dry powder. Store at -20 °C under argon.

Protocol B: Mild Amide Coupling using T3P

This protocol ensures the formation of an amide bond at the picolinic acid position without compromising the aziridine ring.

  • Preparation: Suspend the sodium salt of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq). The excess base ensures the reaction medium remains strictly non-acidic.

  • Amine Addition: Add the target amine (1.1 eq) and cool the mixture to 0 °C.

  • Activation: Dropwise, add Propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 eq)[3].

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Part 5: Visualizations

Diagram 1: Degradation vs. Stabilization Pathways

This diagram illustrates the thermodynamic divergence between autocatalytic degradation and rational stabilization.

Degradation_vs_Stability SM 6-(2-Aziridin-1-ylethoxy) pyridine-2-carboxylic acid (Unstable Free Acid) Zwitterion Zwitterion Intermediate (Protonated Aziridine) SM->Zwitterion Intramolecular Proton Transfer Base Addition of Mild Base (e.g., NaOMe or NaHCO3) SM->Base Rapid Neutralization (Protocol A) Polymer Ring-Opening Polymerization (Irreversible Degradation) Zwitterion->Polymer Nucleophilic Attack (Autocatalytic) Salt Carboxylate Sodium Salt (Stable for Long-Term Storage) Base->Salt Deprotonation

Caption: Mechanistic divergence of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid.

Diagram 2: Safe Amide Coupling Workflow

This workflow maps the critical sequence of additions required to prevent acid-catalyzed ring opening during functionalization.

Coupling_Workflow Step1 Suspend Substrate in Anhydrous DCM Step2 Add DIPEA (3.0 eq) & Target Amine Step1->Step2 Step3 Add T3P (50% in EtOAc) slowly at 0 °C Step2->Step3 Step4 Stir at RT Monitor via LC-MS Step3->Step4 Step5 Basic Aqueous Workup (Sat. NaHCO3) Step4->Step5

Caption: Step-by-step workflow for T3P-mediated amide coupling preserving the aziridine ring.

References

  • Carboxylic Acid Initiated Organocatalytic Ring-Opening Polymerization of N-Sulfonyl Aziridines Macromolecules - ACS Publications[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development - ACS Publications[Link]

Sources

Technical Support Center: Chromatography & Purification of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and method development center for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique chromatographic challenges of this molecule.

The purification of this compound is governed by a strict chemical dichotomy: it contains a highly polar, amphoteric core (a carboxylic acid and a basic pyridine ring) coupled with an extremely acid-sensitive aziridine ring. Standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods utilizing acidic modifiers (like 0.1% TFA) will universally fail, leading to rapid degradation. This guide provides field-proven, self-validating methodologies to successfully isolate this compound.

Troubleshooting & Optimization Matrix

When handling aziridine-containing zwitterions, failure modes are often catastrophic rather than gradual. The following table outlines the causality behind common experimental failures and their corrective actions.

Observed IssueMechanistic CauseRecommended Solution
Complete loss of product on silica column Acid-catalyzed cationic ring-opening polymerization. Acidic silanol groups on standard silica protonate the strained aziridine nitrogen, triggering nucleophilic attack[1].Abandon standard silica gel. Switch to Basic Alumina (Activity III/IV) or triethylamine (TEA)-deactivated silica for normal-phase cleanup[1].
Elution in the void volume ( t0​ ) during RP-HPLC Zwitterionic polarity. At neutral/basic pH, the carboxylic acid is ionized ( COO− ). This high polarity prevents the molecule from partitioning into the hydrophobic C18 stationary phase[2].Transition to ZIC-HILIC (Hydrophilic Interaction Liquid Chromatography) mode, or use a highly aqueous gradient (0–5% organic) on a polar-embedded C18 column.
Severe peak tailing or splitting Secondary electrostatic interactions between the basic pyridine/aziridine nitrogens and residual ionized silanols on the stationary phase.Utilize a high-pH tolerant hybrid silica column with a volatile basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to suppress silanol ionization[3].
Sample turns yellow/brown during solvent removal Thermal and concentration-induced polymerization. As the solvent evaporates, the localized concentration of the reactive aziridine increases, accelerating intermolecular cross-linking[4].Evaporate solvents strictly under high vacuum at temperatures below 30°C . Do not allow the purified fraction to sit in unbuffered water.

Quantitative Parameters for Method Development

To design a robust purification method, one must understand the quantitative boundaries of the molecule and the stationary phase.

ParameterValue / RangeMechanistic Implication
Target Molecule pKa​ (Est.) Acid: ~1.5, Pyridine: ~5.3, Aziridine: ~8.0The molecule is a highly polar zwitterion/anion at neutral to basic pH, dictating the need for HILIC or specialized mixed-mode columns[2].
Safe Mobile Phase pH 7.5 – 10.5Maintaining a basic pH prevents the protonation of the aziridine ring, completely halting acid-catalyzed ring-opening and polymerization[4].
HILIC-Z Column Stability pH 2.0 – 11.0Superficially porous HILIC-Z columns tolerate the high-pH ammonium buffers required for this molecule without suffering silica dissolution[3].
HILIC Organic Modifier 90% 50% AcetonitrileIn HILIC, high organic content is required to promote hydrophilic partitioning of the zwitterion into the stationary water layer[5].

Mechanistic Workflow for Method Selection

The selection of your chromatographic method must be dictated by the pH limitations of the aziridine ring. The logical relationship between mobile phase pH, molecular stability, and column selection is visualized below.

pHDynamics Start Select Mobile Phase pH Acidic Acidic (pH < 6) e.g., 0.1% Formic Acid Start->Acidic Basic Basic (pH 8-10) e.g., 10mM NH4HCO3 Start->Basic Degradation Aziridine Protonation & Ring-Opening Polymerization Acidic->Degradation H+ Nucleophilic Attack Stable Aziridine Intact Carboxylic Acid Ionized Basic->Stable Deprotonation Loss Complete Sample Loss Degradation->Loss HILIC ZIC-HILIC / High-pH RP-HPLC Successful Purification Stable->HILIC Zwitterion/Anion Retention

Logical workflow of mobile phase pH selection and its mechanistic impact on aziridine stability.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not proceed to subsequent steps without passing the designated Validation Checkpoint .

Protocol A: High-Purity ZIC-HILIC Preparative Chromatography

Best for isolating the highly polar zwitterionic form with maximum resolution.

  • Step 1: System Equilibration

    • Action: Equilibrate a ZIC-HILIC (Zwitterionic) column with 90% Acetonitrile / 10% Aqueous Ammonium Bicarbonate (10 mM, pH 9.0).

    • Causality: HILIC relies on partitioning into a water-enriched liquid layer on the stationary phase. The high pH ensures the aziridine remains unprotonated[3].

    • Validation Checkpoint: Inject a neutral marker (e.g., toluene). If it elutes immediately in the void volume ( t0​ ), the hydrophilic partition layer is successfully established and functioning.

  • Step 2: Sample Preparation

    • Action: Dissolve the crude mixture in 50% Acetonitrile / 50% Water (buffered to pH 8.5).

    • Causality: Injecting a sample in 100% water into a HILIC system will disrupt the stationary aqueous layer, causing severe peak distortion.

    • Validation Checkpoint: Visually inspect the vial. If precipitation occurs, add dropwise ammonium hydroxide until the zwitterion fully solubilizes.

  • Step 3: Gradient Execution

    • Action: Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 20 column volumes.

    • Causality: Unlike RP-HPLC, increasing the aqueous phase in HILIC increases the elution strength, washing the highly polar zwitterion off the column[5].

  • Step 4: Fraction Analysis

    • Action: Analyze fractions via ESI-MS (Positive mode).

    • Validation Checkpoint: The aziridine ring is intact only if the [M+H]+ mass matches the theoretical mass exactly. A +18 Da shift indicates water addition (ring-opening) has occurred, meaning your buffer pH dropped too low.

Protocol B: Bulk Cleanup via Basic Alumina Flash Chromatography

Best for crude reaction mixtures (>1g scale) where HPLC is impractical.

  • Step 1: Column Packing

    • Action: Dry-pack a glass column with Basic Alumina (Brockmann Activity IV).

    • Causality: Standard silica gel is highly acidic ( pKa​∼4.5 ) and will instantly polymerize the aziridine[1]. Basic alumina provides a safe, alkaline surface.

    • Validation Checkpoint: Run a blank gradient of your mobile phase. Monitor for pressure spikes, which indicate improper packing or phase collapse.

  • Step 2: Dry Loading

    • Action: Dissolve the crude product in dichloromethane (DCM), add basic alumina, and evaporate to a free-flowing powder. Load this onto the column.

  • Step 3: Elution & TLC Validation

    • Action: Elute with a gradient of DCM to 10% Methanol in DCM, containing 1% Triethylamine (TEA).

    • Causality: The TEA acts as a sacrificial base, coating any residual active sites on the alumina and preventing irreversible binding of the carboxylic acid.

    • Validation Checkpoint: Spot fractions on Basic Alumina TLC plates , not silica. Silica TLC plates will decompose the product during development, giving a false indication of multiple impurities[1].

Frequently Asked Questions (FAQs)

Q1: Why can't I use 0.1% TFA in my mobile phase like I do for other carboxylic acids? A: While Trifluoroacetic acid (TFA) successfully suppresses the ionization of the carboxylic acid to improve reverse-phase retention, it simultaneously protonates the highly strained aziridine ring. This protonation drastically lowers the activation energy for nucleophilic attack, leading to immediate ring-opening by water or catastrophic polymerization[4].

Q2: How do I remove the ammonium bicarbonate buffer after prep-HPLC? A: Ammonium bicarbonate is a volatile salt. Do not use heat to boil off the water, as heat accelerates aziridine degradation. Instead, freeze the collected fractions and subject them to repeated lyophilization (freeze-drying). The buffer salts will sublimate under vacuum, leaving the pure zwitterionic compound behind.

Q3: My compound is eluting at the exact same time as the solvent front on my C18 column, even at 0% organic. What is happening? A: At the required basic pH (pH 8-10), the carboxylic acid is fully deprotonated ( COO− ) and the aziridine/pyridine nitrogens are neutral. The molecule is acting as a highly polar anion[2]. Standard C18 chains cannot retain such polar species. You must switch to a HILIC column or a mixed-mode anion-exchange column (e.g., Obelisc N)[2].

Q4: What are the visual signs that my aziridine compound has polymerized during workup? A: Visual inspection is a critical first-line diagnostic. If your concentrated sample exhibits increased viscosity, spontaneous solidification into a resin, or a color change from pale yellow to dark brown, it has likely undergone cationic or anionic ring-opening polymerization[4]. Discard the material, as the polymers cannot be reverted.

Sources

Technical Support Center: Troubleshooting 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid presents a unique intersection of challenges: overcoming the steric and electronic hindrance of a substituted pyridine ring while preserving the highly strained, reactive aziridine moiety. This guide provides mechanistic insights, validated protocols, and troubleshooting data to ensure high-yield synthesis.

Part 1: Mechanistic Insights & FAQs

Q1: Why does the direct SNAr coupling between 2-(aziridin-1-yl)ethan-1-ol and 6-halopicolinic acid fail or result in trace yields? A: The failure is driven by a combination of electronic deactivation and steric repulsion. Under the basic conditions required for Nucleophilic Aromatic Substitution (SNAr), the unprotected carboxylic acid at the 2-position deprotonates to form a carboxylate anion. This anion donates electron density into the pyridine ring, significantly reducing the electrophilicity of the C6 position. Furthermore, the bulky 2-(aziridin-1-yl)ethoxy nucleophile faces severe steric clash from the adjacent hydration shell of the carboxylate. Protecting the acid as a methyl ester suppresses this electronic deactivation and minimizes steric bulk, restoring the ring's reactivity [1].

Q2: Why is 6-fluoropicolinate preferred over the 6-bromo or 6-chloro analogues for this coupling? A: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity strongly stabilizes the anionic transition state via inductive withdrawal, drastically lowering the activation energy. This electronic stabilization is an absolute requirement to overcome the steric hindrance imposed by the bulky aziridine-containing nucleophile [1].

Q3: How can I prevent the aziridine ring from opening during the coupling step? A: Aziridines possess approximately 27 kcal/mol of ring strain, making them highly susceptible to nucleophilic attack and acid-catalyzed ring opening [2]. To maintain ring integrity, the reaction must be kept strictly basic and anhydrous. Elevated temperatures (>80°C) promote thermal degradation and competitive intermolecular ring-opening by the alkoxide [3]. Therefore, the SNAr must be conducted at moderate temperatures (40°C) using a strong, non-nucleophilic base like NaH.

Part 2: Step-by-Step Experimental Protocol

This three-step workflow acts as a self-validating system, utilizing intermediate checkpoints to ensure the aziridine ring remains intact.

Step 1: Esterification of 6-Fluoropicolinic Acid

Causality: Masks the carboxylic acid to prevent electronic deactivation of the pyridine ring during SNAr.

  • Suspend 6-fluoropicolinic acid (1.0 equiv) in anhydrous methanol (0.5 M).

  • Add a catalytic amount of concentrated H₂SO₄ (or use TMS-diazomethane for strictly neutral conditions). Stir at room temperature for 12 hours.

  • Self-Validating Checkpoint: Quench with saturated NaHCO₃ until gas evolution ceases (pH ~8). Extract with EtOAc. The absence of baseline material on TLC (EtOAc/Hexane 1:3) confirms complete esterification.

  • Concentrate to yield methyl 6-fluoropicolinate.

Step 2: SNAr Coupling (Steric Hindrance Bypass)

Causality: Utilizes the highly reactive alkoxide and the strongly electron-withdrawing fluorine atom to force the coupling at low temperatures, preserving the aziridine.

  • In a flame-dried flask under N₂, dissolve 2-(aziridin-1-yl)ethan-1-ol (1.1 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0°C and add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.

  • Dropwise add a solution of methyl 6-fluoropicolinate (1.0 equiv) in DMF.

  • Warm to 40°C and stir for 4 hours.

  • Self-Validating Checkpoint: Monitor by TLC or LC-MS. The rapid consumption of the fluoropicolinate without the appearance of highly polar, streak-forming side products indicates successful coupling without aziridine polymerization [3].

  • Quench with ice water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 3: Mild Saponification

Causality: Cleaves the methyl ester without protonating the aziridine nitrogen, which would otherwise trigger immediate ring-opening [2].

  • Dissolve the coupled ester in a 3:1 mixture of THF:H₂O (0.1 M).

  • Add LiOH·H₂O (1.5 equiv) and stir at room temperature for 2 hours.

  • Critical Step: Carefully adjust the pH to ~6.5 using 1M citric acid. Do not use strong acids like HCl, as localized low pH will destroy the aziridine ring.

  • Extract with DCM, dry, and concentrate to yield 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid.

Part 3: Reaction Optimization & Troubleshooting Data

The following table summarizes the quantitative impact of leaving groups, protecting groups, and temperature on overcoming steric hindrance and maintaining aziridine integrity.

Halogen Leaving GroupProtecting GroupBase / SolventTemp (°C)Aziridine IntegrityIsolated Yield (%)
6-BromoNone (Free Acid)Cs₂CO₃ / DMF100Degraded (Ring Open)< 10
6-FluoroNone (Free Acid)NaH / DMF80Partial Degradation25
6-BromoMethyl EsterNaH / DMF60Intact45
6-Fluoro Methyl Ester NaH / DMF 40 Intact 88

Part 4: Mechanistic Workflow Diagram

Workflow Start 6-Fluoropicolinic Acid + 2-(Aziridin-1-yl)ethanol Protect Step 1: Esterification (Methyl 6-fluoropicolinate) Start->Protect Optimized Route Unprotected Direct SNAr (Unprotected) High Steric/Electronic Hindrance Start->Unprotected Sub-optimal Route Alkoxide Step 2: Alkoxide Formation (NaH, DMF, 0°C) Protect->Alkoxide RingOpen Side Product: Aziridine Ring Opening Unprotected->RingOpen Requires Heat Coupling Step 3: SNAr Coupling (40°C, 4h) Alkoxide->Coupling HighTemp Excess Heat (>80°C) or Acidic Impurities Coupling->HighTemp Poor Temp Control ProductEster Coupled Ester Intermediate Coupling->ProductEster Optimal Conditions HighTemp->RingOpen Saponification Step 4: Mild Hydrolysis (LiOH, THF/H2O, RT) ProductEster->Saponification FinalProduct 6-(2-Aziridin-1-ylethoxy)pyridine -2-carboxylic acid Saponification->FinalProduct

Fig 1: Logical workflow for overcoming steric hindrance and preventing aziridine ring opening.

References

  • Plank, N., et al. "A 'Ligand First' Approach toward Selective, Covalent JNK2/3 Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]

  • Loh, J. K., et al. "Modular, One-Pot, Sequential Aziridine Ring Opening–SNAr Strategy to 7-, 10-, and 11-Membered Benzo-Fused Sultams." The Journal of Organic Chemistry, 2015.[Link]

  • Kajino, K., et al. "Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction." The Journal of Organic Chemistry, 2024.[Link]

Sources

Validation & Comparative

HPLC Validation Methods for Determining 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most complex challenges in analytical development is designing robust, self-validating High-Performance Liquid Chromatography (HPLC) methods for highly reactive, polyfunctional active pharmaceutical ingredients (APIs).

The compound 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid presents a distinct chromatographic paradox. On one hand, it contains a highly acid-labile aziridine ring , which undergoes rapid nucleophilic ring-opening at low pH[1]. On the other hand, it features a pyridine-2-carboxylic acid (picolinic acid) core , an amphoteric moiety that typically exhibits poor retention and severe peak tailing on standard reversed-phase columns without acidic ion-suppression[2].

This guide objectively compares three distinct chromatographic strategies for purity determination, explains the causality behind the experimental choices, and provides a fully validated protocol grounded in the latest ICH Q2(R2) guidelines[3][4].

Mechanistic Challenges & Method Comparison

Standard pharmaceutical HPLC methods heavily rely on acidic mobile phases (e.g., 0.1% Trifluoroacetic acid or Formic acid at pH ~2.0) to suppress the ionization of carboxylic acids and minimize silanol interactions. However, applying this "default" approach to an aziridine-containing compound is a critical failure mode.

In acidic media, the aziridine nitrogen protonates, significantly increasing ring strain. This leads to rapid, acid-catalyzed nucleophilic attack by water or mobile phase modifiers, generating artifactual ethanolamine-derivative impurities on-column or in the autosampler vial[1][5].

G A Intact API (Aziridine Ring) B Protonated Aziridinium (pH < 5) A->B H+ (Acidic Mobile Phase) C Nucleophilic Attack (H2O / Modifier) B->C Ring Strain Release D Ring-Opened Degradant (Artifactual Impurity) C->D Hydrolysis

Fig 1. Acid-catalyzed aziridine ring-opening pathway leading to artifactual impurities.

To circumvent this, we must evaluate alternative chromatographic modes. Table 1 compares the performance of three distinct methodologies.

Table 1: Quantitative Comparison of HPLC Methodologies
ParameterMethod A: Acidic RP-HPLCMethod B: High-pH RP-HPLCMethod C: HILIC
Mobile Phase 0.1% TFA (pH 2.0) / ACN10 mM NH₄HCO₃ (pH 9.5) / ACN10 mM NH₄OAc (pH 6.8) / ACN
Column Chemistry Standard C18 (Silica)Ethylene-Bridged Hybrid (BEH) C18Amide-bonded Silica
Retention Time (tR) 2.1 min (Poor retention)6.5 min (Optimal)8.2 min (Optimal)
Tailing Factor (As) 2.4 (Severe tailing)1.1 (Symmetrical)1.3 (Slight tailing)
Theoretical Plates (N) < 2,000> 12,000> 9,000
On-Column Degradation ~45.0% (Failed) < 0.5% (Passed) < 1.0% (Passed)
Suitability Unsuitable (Anti-Pattern)Highly Recommended Alternative for polar impurities

Expert Insight: Method B (High-pH RP-HPLC) is the superior choice. At pH 9.5, the aziridine ring is completely unprotonated and thermodynamically stable. Simultaneously, the picolinic acid moiety (pKa ~5.4 for the pyridinium, ~1.0 for the carboxylic acid) is fully ionized into a stable anion[6]. While anions typically elute early in reversed-phase, the lipophilicity of the ethoxy-spacer and the unprotonated aziridine provides sufficient hydrophobic interaction with a high-coverage C18 stationary phase to achieve a tR​ of 6.5 minutes.

Crucial Note: Standard silica columns dissolve at pH > 8.0. An organic-inorganic hybrid particle (e.g., BEH technology) is mandatory to ensure column longevity under Method B conditions.

Optimized Experimental Protocol: High-pH RP-HPLC

The following self-validating protocol ensures the structural integrity of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid during analysis.

Reagents & Materials
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).

  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water. Adjust pH to 9.5 ± 0.05 using dilute Ammonium Hydroxide (NH₄OH).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Mobile Phase A : Acetonitrile. (Causality: Dissolving the API in unbuffered water causes auto-acidification due to the carboxylic acid proton, leading to aziridine degradation in the autosampler vial. The diluent MUST be pH-matched to the mobile phase).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Elevated temperatures >40°C accelerate aziridine thermal degradation).

  • Detection: UV at 254 nm (optimal for the pyridine chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% 60% B

    • 12.0 - 15.0 min: 60% 95% B

    • 15.0 - 18.0 min: 95% B (Wash)

    • 18.1 - 25.0 min: 5% B (Equilibration)

ICH Q2(R2) Validation Workflow

To demonstrate that this analytical procedure is "fit for its intended purpose," it must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical development[3][4].

G Start Method Selection: High-pH RP-HPLC Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc Robust Robustness (pH, Temp, Flow variations) Acc->Robust

Fig 2. ICH Q2(R2) compliant validation workflow for analytical procedure lifecycle management.

Specificity & Forced Degradation

Under ICH Q2(R2), specificity must be proven by demonstrating that the API peak is completely resolved from all degradation products[4].

  • Acid Stress (0.1 N HCl, 1 hr): Rapid degradation observed. The primary ring-opened degradant elutes at 3.2 min. Resolution ( Rs​ ) from the API peak (6.5 min) is > 5.0.

  • Base Stress (0.1 N NaOH, 24 hrs): The compound is highly stable under basic conditions, confirming the rationale for the high-pH mobile phase.

  • Oxidative Stress (3% H₂O₂, 4 hrs): Minor N-oxide formation on the pyridine ring (elutes at 4.8 min).

Linearity, Range, and Sensitivity

Linearity was established from the Reporting Level (typically 0.05% of the nominal concentration) up to 120% of the specification limit[4].

  • Correlation Coefficient ( R2 ): > 0.9995.

  • Limit of Quantitation (LOQ): 0.15 µg/mL (Signal-to-Noise > 10).

Precision and Accuracy
  • Repeatability (Method Precision): Six independent sample preparations of the API at 100% test concentration yielded a Relative Standard Deviation (RSD) of 0.42% (Acceptance criteria: 2.0%).

  • Accuracy: Evaluated by spiking known amounts of synthesized impurities (e.g., the ethanolamine degradant) at 50%, 100%, and 150% of their specification limits. Mean recovery was 98.5% - 101.2%, proving the method's quantitative reliability.

Conclusion

The purity determination of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid requires a departure from standard acidic HPLC practices. By utilizing a High-pH RP-HPLC method (pH 9.5) combined with a hybrid-silica stationary phase, analysts can successfully suppress the acid-catalyzed degradation of the aziridine ring while maintaining excellent peak shape for the amphoteric picolinic acid core. When validated against ICH Q2(R2) standards, this method provides a robust, scientifically sound framework for pharmaceutical quality control.

References

  • [3] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). November 30, 2023. Available at:[Link]

  • [4] European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. December 14, 2023. Available at:[Link]

  • [5] PNAS. Covalent HLA-B27/peptide complex induced by specific recognition of an aziridine mimic of arginine. Available at:[Link]

  • [1] PubMed / J Pharm Sci. 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and Characterization of Degradation Products. Available at:[Link]

  • [6] ACS Publications / Environmental Science & Technology. The Fenton Reaction in Water Assisted by Picolinic Acid: Accelerated Iron Cycling and Co-generation of a Selective Fe-Based Oxidant. May 25, 2021. Available at:[Link]

  • [2] PubMed Central. Capillary electrochromatography-mass spectrometry of kynurenine pathway metabolites. Available at:[Link]

Sources

Comparative Guide: Nucleophilic Reactivity of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic Acid vs. Epoxide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of covalent probes, bioconjugation reagents, and targeted therapeutics, the selection of an electrophilic warhead dictates both the stability and the selectivity of the molecule[1]. This guide provides an in-depth comparative analysis between 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (an N-alkyl, non-activated aziridine) and its direct oxygenated counterpart, 6-(2-(oxiran-2-yl)ethoxy)pyridine-2-carboxylic acid (an epoxide analog).

While both feature highly strained three-membered heterocyclic rings, the fundamental electronegativity differences between nitrogen and oxygen result in orthogonal reactivity profiles. This guide dissects their dual nature: their intrinsic nucleophilicity (acting as a nucleophile) and their susceptibility to nucleophilic ring-opening (acting as an electrophile).

Mechanistic Principles: Heteroatom Nucleophilicity vs. Ring Electrophilicity

To understand the divergent behavior of these two analogs, we must evaluate reactivity from two distinct vectors:

Intrinsic Heteroatom Nucleophilicity

The aziridine analog features a tertiary amine nitrogen. Because nitrogen is less electronegative than oxygen, it readily donates its lone pair. Consequently, the aziridine nitrogen is intrinsically nucleophilic and basic. It can actively participate in SN2 reactions (e.g., alkylation) or undergo protonation in mildly acidic environments[2]. Conversely, the oxygen atom in the epoxide analog tightly holds its lone pairs, rendering it a remarkably poor nucleophile under physiological conditions.

Susceptibility to Nucleophilic Ring-Opening (Electrophilicity)

The primary utility of three-membered rings in drug development is their ability to undergo nucleophilic ring-opening by biological nucleophiles (e.g., amino acid side chains).

  • The Epoxide Analog: The high electronegativity of oxygen creates a strong dipole, leaving the adjacent ring carbons highly electron-deficient. This intrinsic electrophilicity allows epoxides to undergo spontaneous or mildly catalyzed SN2 ring-opening by thiols (cysteine) and amines (lysine)[3].

  • The Aziridine Analog: Non-activated N-alkyl aziridines exhibit a significantly higher activation energy barrier for ring-opening (ΔΔE‡ ≈ +15.5 kcal/mol compared to epoxides)[4]. At physiological pH (7.4), the aziridine ring is highly stable and largely inert to nucleophilic attack. However, upon protonation in acidic microenvironments (pH < 6.0, such as tumor microenvironments or lysosomes), it forms a highly electrophilic aziridinium ion . This activated species rapidly undergoes ring-opening, preferentially targeting acidic carboxylate residues like aspartate and glutamate[5].

Quantitative Reactivity Profiling

The table below summarizes the contrasting physicochemical and reactive properties of the two analogs, providing a framework for selecting the appropriate warhead for specific experimental or therapeutic goals.

Reactivity Parameter6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acidEpoxide Analog (e.g., 6-(2-(oxiran-2-yl)ethoxy)...)
Heteroatom Nitrogen (N-alkylated, non-activated)Oxygen
Intrinsic Nucleophilicity High (Readily alkylated or protonated)Very Low
Ring Electrophilicity (pH 7.4) Low (Requires activation)Moderate to High (Constitutively active)
Ring-Opening Activation Energy High (ΔE‡ ≈ 32 kcal/mol for unactivated)[4]Lower (ΔE‡ ≈ 16 kcal/mol)[4]
Primary Biological Targets Carboxylates (Asp, Glu) via aziridinium[5]Thiols (Cys), Amines (Lys)[1]
Stimuli-Responsiveness High (pH-dependent activation)[2]Low (Spontaneous reactivity)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways of the two analogs when exposed to biological environments.

Reactivity_Pathways Aziridine 6-(2-Aziridin-1-ylethoxy) pyridine-2-carboxylic acid (Non-Activated Aziridine) Protonation Protonation at slightly acidic pH (Tumor/Lysosome) Aziridine->Protonation High N-basicity DirectAttack Direct SN2 Attack by biological nucleophiles (Cys, Lys, H2O) Aziridine->DirectAttack Very Slow (High Activation Energy) Epoxide Epoxide Analog (e.g., oxiran-2-ylmethoxy) Epoxide->DirectAttack High intrinsic electrophilicity Aziridinium Aziridinium Ion (Highly Electrophilic) Protonation->Aziridinium CovalentAdduct_Az Covalent Adduct (Targeted/Triggered) Aziridinium->CovalentAdduct_Az SN2 Ring Opening CovalentAdduct_Ep Covalent Adduct (Broad/Spontaneous) DirectAttack->CovalentAdduct_Ep SN2 Ring Opening

Caption: Mechanistic pathways highlighting divergent nucleophilic ring-opening reactivity profiles.

Experimental Methodologies

To empirically validate the theoretical reactivity differences between these analogs, the following self-validating protocols are recommended. These assays isolate the specific variables of intrinsic nucleophilicity and stimuli-responsive electrophilicity.

Protocol 1: pH-Dependent Nucleophilic Ring-Opening Kinetics (NMR Assay)

Objective: To validate the stimuli-responsive nature of the aziridine versus the constitutive reactivity of the epoxide by tracking their reaction with a model nucleophile (Glutathione, GSH). Causality: By running the assay at both physiological (7.4) and acidic (5.5) pH, we isolate the role of protonation. The epoxide will demonstrate steady pseudo-first-order decay at both pH levels. The aziridine will remain intact at pH 7.4 but rapidly decay at pH 5.5 due to the formation of the highly electrophilic aziridinium intermediate.

  • Preparation: Prepare 10 mM stock solutions of the aziridine and epoxide analogs in deuterated DMSO (DMSO-d6).

  • Buffer Setup: Prepare D2O buffered solutions containing 50 mM GSH at pH 7.4 (phosphate buffer) and pH 5.5 (acetate buffer).

  • Initiation: In an NMR tube, mix the substrate and GSH solutions to achieve a final concentration of 1 mM substrate and 10 mM GSH. Incubate at 37°C.

  • Data Acquisition: Acquire 1H-NMR spectra at 15-minute intervals for 12 hours.

  • Analysis: Monitor the disappearance of the characteristic strained-ring protons (aziridine CH2 multiplets at ~1.5–2.0 ppm; epoxide CH2 at ~2.5–3.0 ppm) and the concurrent appearance of downstream ring-opened adduct signals. Calculate the pseudo-first-order rate constants (kobs) for each condition.

Protocol 2: Intrinsic Nucleophilicity Assessment via Alkylation (LC-MS)

Objective: To demonstrate the nucleophilic capacity of the aziridine nitrogen, a feature entirely absent in the epoxide oxygen. Causality: The aziridine nitrogen's lone pair will rapidly attack a standard electrophile, yielding a stable quaternary aziridinium mass peak. The epoxide analog lacks sufficient nucleophilicity and will show no conversion, validating the orthogonal reactivity profiles of the heteroatoms.

  • Preparation: Dissolve 1 mM of each compound in anhydrous acetonitrile in separate glass vials.

  • Reaction: Add 5 equivalents (5 mM) of a model electrophile, such as benzyl bromide (BnBr).

  • Incubation: Stir the reaction mixtures at 25°C under an inert nitrogen atmosphere.

  • Quenching: At t = 1, 2, and 4 hours, extract 10 µL aliquots and quench in 90 µL of 0.1% formic acid in LC-MS grade water.

  • Detection: Analyze via LC-MS (ESI+). Look for the appearance of the (M+Bn)+ mass adduct for the aziridine. The epoxide sample should strictly yield the unreacted parent mass (M+H)+.

References

  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - NIH / PMC URL:[Link]

  • Covalent Inhibition in Drug Discovery - NIH / PMC URL:[Link]

  • Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs - MDPI URL:[Link]

Sources

Benchmarking 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols.

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the design of highly selective, proximity-driven probes is paramount. 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (CAS: 1216983-06-0) represents a sophisticated bifunctional covalent probe specifically engineered for metalloenzyme targeting. By coupling a metal-binding pharmacophore (MBP) with a strain-released aziridine warhead, this molecule overcomes the limitations of traditional Michael acceptors (e.g., acrylamides) and highly reactive alkylators (e.g., chloroacetamides).

This guide provides an in-depth technical benchmark of this compound against alternative covalent warheads, detailing the mechanistic rationale, comparative kinetic data, and self-validating experimental protocols required for its application in Target-Based Drug Discovery (TBDD).

Mechanistic Rationale: The Causality Behind the Probe

As an Application Scientist evaluating covalent fragments, it is critical to understand why this specific molecular architecture was chosen. The efficacy of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid relies on a two-step "bind-and-react" mechanism:

  • Coordinate-Covalent Anchoring (The Picolinic Acid Scaffold): Picolinic acid (pyridine-2-carboxylic acid) is a privileged MBP [2]. It acts as a directing group that coordinates catalytically essential metal ions (such as Zn²⁺, Fe²⁺, or Mn²⁺) in the active sites of metalloenzymes (e.g., Jumonji C domain demethylases, matrix metalloproteinases). This initial non-covalent binding drastically increases the local concentration of the probe within the active site, effectively lowering the activation energy required for the subsequent reaction.

  • Strain-Driven Alkylation (The Aziridine Warhead): Unlike acrylamides, which strictly require a highly nucleophilic, deprotonated cysteine (low pKa) for Michael addition [1], the three-membered aziridine ring possesses immense ring strain (~27 kcal/mol). Upon protonation or Lewis acid activation within the biological microenvironment, the aziridine undergoes nucleophilic ring-opening [4]. This allows it to target a broader spectrum of active-site nucleophiles, including Histidine, Aspartate, and Glutamate, while remaining milder and more water-soluble than homologous epoxides [3].

Reaction_Mechanism N1 6-(2-Aziridin-1-ylethoxy) pyridine-2-carboxylic acid N3 Non-Covalent Complex (Metal Chelation) N1->N3 N2 Metalloenzyme Active Site N2->N3 N4 Nucleophilic Attack (Cys/His/Glu) N3->N4 Ring Strain Release N5 Irreversible Covalent Adduct N4->N5

Fig 1. Mechanism of coordinate-covalent binding and aziridine ring opening.

Benchmarking Data: Aziridine vs. Alternative Warheads

To objectively benchmark 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, we must compare it against equivalent picolinic acid scaffolds bearing different electrophilic warheads. The data below summarizes the kinetic profiling ( kinact​/KI​ ) and stability metrics crucial for lead optimization.

Table 1: Comparative Performance of Metalloenzyme-Directed Covalent Warheads
Warhead TypeScaffoldTarget Nucleophile(s)Aqueous Stability ( t1/2​ )Reactivity ( kinact​/KI​ , M−1s−1 )Off-Target Toxicity Risk
Aziridine (6-(2-Aziridin-1-ylethoxy)...)Picolinic AcidCys, His, Asp, GluHigh (>48h)1,200 - 4,500Low-Moderate
Epoxide Picolinic AcidCys, His, AspModerate (~24h)800 - 3,000Moderate
Acrylamide Picolinic AcidCys (strictly)Very High (>72h)100 - 500Low
Chloroacetamide Picolinic AcidCys, LysLow (<12h)>10,000High

Key Insights:

  • Versatility: The aziridine probe outperforms the acrylamide variant by successfully labeling non-cysteine nucleophiles (His, Asp, Glu), which is vital since many metalloenzymes lack an appropriately positioned active-site cysteine.

  • Stability vs. Reactivity: It strikes an optimal balance. It avoids the indiscriminate, rapid alkylation seen with chloroacetamides (which leads to high off-target toxicity) while providing superior reactivity compared to epoxides [3, 4].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls to prove that the covalent modification is proximity-driven (dependent on the MBP) rather than non-specific alkylation.

Protocol A: Intact Protein LC-MS for Covalent Validation

Objective: Confirm 1:1 binding stoichiometry and validate the mass shift corresponding to the aziridine adduct.

  • Preparation: Dilute the purified recombinant metalloenzyme to 2 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Incubation: Add 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid to a final concentration of 20 µM (10x molar excess).

  • Self-Validating Controls:

    • Control 1 (Vehicle): Enzyme + 1% DMSO.

    • Control 2 (Denatured): Heat-denature the enzyme at 95°C for 10 mins prior to compound addition. (If the denatured protein does not show labeling, the reaction is strictly dependent on the intact active-site architecture).

  • Reaction: Incubate at 25°C for 2 hours.

  • Analysis: Desalt the samples using a C4 ZipTip and analyze via LC-ESI-TOF MS. Deconvolute the raw spectra.

  • Interpretation: A successful reaction will yield a single mass shift of +208.21 Da (the exact mass of the probe), confirming a 1:1 covalent stoichiometry.

Protocol B: Time-Dependent Kinetic Profiling ( kinact​/KI​ )

Objective: Determine the efficiency of covalent bond formation.

  • Assay Setup: Prepare a continuous fluorescence-based enzymatic activity assay specific to your target metalloenzyme.

  • Inhibitor Titration: Prepare a 7-point concentration-response curve of the aziridine probe (e.g., 0.1 µM to 50 µM).

  • Data Acquisition: Initiate the reaction by adding the enzyme and continuously monitor product formation over 60 minutes.

  • Kinetic Extraction:

    • Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each concentration.

    • Plot kobs​ versus [Inhibitor].

  • Validation: The plot must yield a hyperbolic curve. A hyperbolic fit confirms a two-step mechanism (reversible binding followed by irreversible inactivation). Fit the curve to the equation kobs​=(kinact​×[I])/(KI​+[I]) to extract the maximal inactivation rate ( kinact​ ) and the binding affinity ( KI​ ).

TBDD_Workflow A Target Identification (Metalloenzyme) B Probe Design (Picolinic Acid + Aziridine) A->B C In Vitro Incubation (Time-dependent) B->C D Intact Protein MS (Stoichiometry) C->D Covalent Adduct E Kinetic Profiling (k_inact / K_I) C->E Inhibition Metrics

Fig 2. Covalent Target-Based Drug Discovery workflow for aziridine probes.

References

  • Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry / PubMed Central (PMC).[Link]

  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Inorganic Chemistry / PubMed Central (PMC).[Link]

  • Regio- and Stereospecific Synthesis of Oridonin D-Ring Aziridinated Analogues for the Treatment of Triple-Negative Breast Cancer via Mediated Irreversible Covalent Warheads. Journal of Medicinal Chemistry / PubMed.[Link]

  • Mechanistically Defined Epoxide- and Aziridine-2-carboxamide Electrophiles Enable Stereoselective Covalent RNA Modulation. bioRxiv.[Link]

A Comparative Guide to the Reproducibility of Ring-Opening Kinetics for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kinetic Reproducibility in Advanced Bioconjugation

In the landscape of targeted therapeutics and chemical biology, the covalent modification of biomolecules is a cornerstone of innovation. The aziridine motif, a three-membered nitrogen-containing heterocycle, offers a unique reactive handle for such modifications due to its inherent ring strain, which drives nucleophilic ring-opening reactions.[1][2] The compound 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a bifunctional linker, featuring a reactive aziridine for conjugation and a pyridine-2-carboxylic acid for further functionalization or to modulate physicochemical properties. The utility of this molecule in applications such as antibody-drug conjugates (ADCs) or as a chemical probe is critically dependent on the precise and predictable kinetics of its aziridine ring-opening. Inconsistent reaction rates can lead to variability in drug-to-antibody ratios (DARs), off-target reactions, and ultimately, compromise the efficacy and safety of a therapeutic candidate.[3]

This guide provides an in-depth analysis of the factors governing the reproducibility of the ring-opening kinetics of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid. We will present a robust experimental protocol for monitoring these kinetics, delve into the key variables that can influence experimental outcomes, and offer a comparative perspective against alternative bioconjugation technologies. Our objective is to equip researchers with the knowledge to achieve consistent and reliable results, thereby accelerating the development of novel bioconjugates.

I. A Validated Protocol for Monitoring Aziridine Ring-Opening Kinetics

To ensure reproducible kinetic data, a well-controlled and self-validating experimental setup is paramount. The following protocol outlines a method for monitoring the ring-opening of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid using ¹H NMR spectroscopy, a powerful technique for real-time reaction monitoring.

Experimental Protocol: ¹H NMR-Based Kinetic Analysis

Objective: To determine the pseudo-first-order rate constant (k_obs) for the nucleophilic ring-opening of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid.

Materials:

  • 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid (high purity, >98%)

  • Nucleophile (e.g., N-acetyl-L-cysteine)

  • Deuterated buffer (e.g., phosphate-buffered saline in D₂O, pH 7.4)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

  • NMR spectrometer (≥400 MHz) with temperature control

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid in the deuterated buffer.

    • Prepare a stock solution of the nucleophile in the same deuterated buffer.

    • Prepare a stock solution of the internal standard (TMSP) in the same buffer.

    • In a clean NMR tube, combine the buffer, the internal standard stock solution, and the 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid stock solution.

  • Instrument Setup and Equilibration:

    • Place the NMR tube in the spectrometer and allow the temperature to equilibrate to the desired value (e.g., 37 °C) for at least 10 minutes.

    • Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentration of the starting material and the absence of any initial ring-opened product.

  • Initiation of the Reaction and Data Acquisition:

    • Carefully add a predetermined volume of the nucleophile stock solution to the NMR tube to initiate the reaction. The nucleophile should be in large excess (e.g., ≥10 equivalents) to ensure pseudo-first-order kinetics.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Identify characteristic proton signals for both the starting aziridine compound and the ring-opened product. The protons on the aziridine ring are typically in a distinct chemical shift region.

    • Integrate the area of a well-resolved signal for the starting material and the product at each time point, relative to the constant integral of the internal standard (TMSP).

    • Calculate the concentration of the starting material at each time point.

    • Plot the natural logarithm of the concentration of the starting material (ln[Aziridine]) versus time.

    • The negative of the slope of the resulting linear fit will yield the pseudo-first-order rate constant (k_obs).

Causality and Self-Validation:

  • Why a Deuterated Buffer? To avoid a large solvent signal that would obscure the signals of the reactants and products in the ¹H NMR spectrum.

  • Why an Internal Standard? TMSP provides a stable reference signal for accurate quantification of the reactants and products, correcting for any variations in spectrometer performance over time.

  • Why a Large Excess of Nucleophile? To simplify the kinetic analysis to a pseudo-first-order reaction, where the rate is only dependent on the concentration of the aziridine compound.[4]

  • Why Temperature Control? Ring-opening reactions are sensitive to temperature fluctuations. Maintaining a constant temperature is crucial for obtaining reproducible kinetic data.

Experimental Workflow for Kinetic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare stock solutions: - Aziridine - Nucleophile - Internal Standard prep2 Combine in NMR tube: - Deuterated buffer - Internal Standard - Aziridine prep1->prep2 acq1 Equilibrate temperature in NMR spectrometer prep2->acq1 acq2 Acquire initial spectrum (t=0) acq1->acq2 acq3 Initiate reaction with nucleophile acq2->acq3 acq4 Acquire spectra at timed intervals acq3->acq4 an1 Integrate signals of starting material and product vs. standard acq4->an1 an2 Calculate concentration vs. time an1->an2 an3 Plot ln[Aziridine] vs. time an2->an3 an4 Determine k_obs from the slope an3->an4

Caption: Workflow for ¹H NMR-based kinetic analysis of aziridine ring-opening.

II. Key Factors Influencing the Reproducibility of Ring-Opening Kinetics

The ring-opening of aziridines is a reaction that is highly sensitive to the experimental conditions.[5] Achieving high reproducibility requires stringent control over several key parameters.

Parameter Effect on Kinetics Rationale for Control
pH High Impact: The rate of ring-opening is often pH-dependent. Acidic conditions can protonate the aziridine nitrogen, activating the ring for nucleophilic attack and accelerating the reaction.[6][7]Maintaining a constant and accurately measured pH is crucial for reproducibility. Small variations in pH can lead to significant changes in the observed rate constant.
Nucleophile High Impact: The nature, concentration, and purity of the nucleophile directly influence the reaction rate. Stronger, more concentrated nucleophiles will lead to faster kinetics.[2][5]The nucleophile should be of high purity and its concentration precisely known. The use of a large excess helps to minimize the impact of small variations in its concentration.
Temperature High Impact: As with most chemical reactions, the rate of aziridine ring-opening is temperature-dependent. An increase in temperature will increase the reaction rate.Precise temperature control of the reaction vessel is essential. Fluctuations of even a few degrees can introduce significant error in kinetic measurements.
Solvent Moderate Impact: The polarity and protic nature of the solvent can influence the stability of the transition state and thus the reaction rate.[8]The same solvent system should be used for all experiments. The composition of any co-solvents should be carefully controlled.
Purity of Aziridine High Impact: Impurities in the 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid starting material can act as catalysts or inhibitors, or they may be isomeric impurities with different reactivities.Use of highly purified and well-characterized starting material is a prerequisite for reproducible kinetic studies.

Factors Influencing Aziridine Ring-Opening Kinetics

G Kinetics Reproducible Ring-Opening Kinetics pH pH pH->Kinetics Nucleophile Nucleophile (Nature, Conc.) Nucleophile->Kinetics Temp Temperature Temp->Kinetics Solvent Solvent Solvent->Kinetics Purity Substrate Purity Purity->Kinetics

Caption: Interplay of factors affecting the reproducibility of aziridine kinetics.

III. Comparative Analysis with Alternative Bioconjugation Chemistries

While aziridines offer a valuable tool for bioconjugation, it is important to consider their kinetic reproducibility in the context of other commonly used linker technologies.

Linker Technology Reaction Mechanism Kinetic Reproducibility Advantages Disadvantages
Aziridine-based Nucleophilic ring-openingModerate to High: Highly dependent on precise control of pH, temperature, and nucleophile concentration.Forms a stable C-N bond. Can be tuned for different reaction rates.Susceptible to variations in experimental conditions. Potential for side reactions.
Maleimide-Thiol Michael additionHigh: Generally fast and reproducible under controlled pH (typically 6.5-7.5).High selectivity for thiols. Well-established chemistry.The resulting thioether bond can undergo retro-Michael reactions, leading to linker instability.[9]
"Click Chemistry" (e.g., SPAAC) Strain-promoted azide-alkyne cycloadditionVery High: Bioorthogonal reaction with high efficiency and reproducibility. Largely insensitive to pH and temperature variations.[10]High specificity and reaction rate. Forms a very stable triazole linkage.Requires the introduction of azide and alkyne functionalities into the biomolecule and payload.
NHS Ester-Amine Acylation of primary aminesModerate: Prone to hydrolysis, which competes with the desired amidation reaction. The rate is highly pH-dependent (optimal pH 7.2-8.5).[]Targets abundant lysine residues. Well-understood chemistry.Lack of site-specificity, leading to heterogeneous conjugates. Hydrolytic instability of the NHS ester.
Cleavable Linkers (e.g., Val-Cit) Enzymatic cleavageVariable: Dependent on enzyme concentration and activity, which can be difficult to control precisely in vitro and in vivo.Enables controlled payload release in specific biological environments.[3]Reproducibility can be challenging due to the biological nature of the cleavage mechanism.

IV. Conclusion and Recommendations

The reproducibility of the ring-opening kinetics of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a multifactorial challenge that requires a meticulous and well-controlled experimental approach. While the inherent reactivity of the aziridine ring makes it a potent tool for bioconjugation, this reactivity also renders it sensitive to subtle changes in the reaction environment.

For researchers and drug development professionals working with this and similar aziridine-containing molecules, the following recommendations are crucial:

  • Standardize Protocols: Adhere strictly to a well-defined and validated experimental protocol, paying close attention to the control of pH, temperature, and reagent concentrations.

  • Characterize Materials: Ensure the high purity and structural integrity of the aziridine-containing compound and all other reagents.

  • Employ Internal Standards: Utilize internal standards in quantitative analyses to normalize for experimental variations.

  • Consider Alternatives: For applications where absolute kinetic reproducibility is paramount and environmental conditions may vary, alternative bioconjugation strategies such as "click chemistry" may offer a more robust solution.

By understanding and controlling the factors that influence aziridine ring-opening, the scientific community can harness the full potential of this versatile chemical motif to create the next generation of precisely engineered bioconjugates.

References

  • Chen, W. et al. A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Organic Letters. Available from: [Link]

  • Ghimire, S. et al. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available from: [Link]

  • Madsen, J. J. et al. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. Bioconjugate Chemistry. Available from: [Link]

  • Alonso, D. A. et al. Unexplored Nucleophilic Ring Opening of Aziridines. Molecules. Available from: [Link]

  • Sarpong, R. et al. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry. Available from: [Link]

  • Reddy, B. V. S. et al. Regioselective Ring Opening of Aziridines by Oximes via C–C Bond Cleavage: Access to a Library of Oxime-Ethers. The Journal of Organic Chemistry. Available from: [Link]

  • Gagné, M. R. et al. Ring Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparation of Vicinal Diamines. The Journal of Organic Chemistry. Available from: [Link]

  • Ghimire, S. et al. Regioselective ring opening of aziridine for synthesizing azaheterocycle. ResearchGate. Available from: [Link]

  • Maynard, H. D. et al. Traceless linkers used for reversible protein–polymer conjugations. Chemical Society Reviews. Available from: [Link]

  • Zwanenburg, B. et al. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Wydawnictwo Naukowe UAM. Available from: [Link]

  • Shipman, M. et al. Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters. Available from: [Link]

  • Hoogenboom, R. et al. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available from: [Link]

  • Ghorai, M. K. et al. Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ha, H.-J. et al. Alkylative Aziridine Ring-Opening Reactions. Molecules. Available from: [Link]

  • Kim, S.-G. et al. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules. Available from: [Link]

  • Mezzomo, F. et al. Kinetic Study of the Ring‐Opening Polymerization of Diaziridines With Diamines. ResearchGate. Available from: [Link]

  • Gouverneur, V. et al. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Chemistry – A European Journal. Available from: [Link]

  • Ishikawa, T. AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES. Available from: [Link]

  • Ghimire, S. et al. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available from: [Link]

  • Yorimitsu, H. et al. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. Available from: [Link]

  • Aleksis, R. et al. Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • D'hooghe, M. et al. Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. Available from: [Link]

  • D'hooghe, M. et al. ChemInform Abstract: Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives. ResearchGate. Available from: [Link]

  • Ghorai, M. K. et al. Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds. Tetrahedron Letters. Available from: [Link]

  • Sviridova, L. A. et al. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, safety-first framework for the proper management and disposal of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid. As a Senior Application Scientist, my objective is to provide not just a protocol, but a procedural guide grounded in chemical principles to ensure the safety of laboratory personnel and the protection of our environment. The guidance herein is based on the known reactivity of the compound's core functional groups: the aziridine ring and the pyridine-2-carboxylic acid moiety.

Core Hazard Profile & Scientific Rationale

Understanding the intrinsic chemical properties of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is fundamental to its safe handling and disposal. The molecule's hazard profile is a composite of its constituent parts. The aziridine ring, a three-membered heterocycle, is highly strained and susceptible to ring-opening reactions, making it a reactive alkylating agent. This reactivity is the basis for the potential mutagenicity and carcinogenicity associated with this class of compounds.[1] The pyridine carboxylic acid component contributes to its potential as a skin, eye, and respiratory irritant.[2][3][4]

Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule in the search results, a conservative approach is mandated. The compound must be treated as hazardous chemical waste.[1][5]

Hazard ClassificationDescriptionScientific Rationale & Source(s)
Potential Mutagen/Carcinogen Aziridine-based compounds are associated with mutagenic and carcinogenic effects due to their ability to alkylate DNA.The high ring strain of the aziridine group makes it a potent electrophile.[1][6]
Reactive Hazard The strained aziridine ring can undergo exothermic polymerization if heated or contaminated.This reactivity necessitates segregation from incompatible materials and controlled disposal methods.[1][6]
Skin/Eye Irritant or Corrosive Pyridine carboxylic acids and aziridines are known to cause skin irritation and serious eye damage.Based on data for analogous structures like 2,6-Pyridinedicarboxylic acid and other aziridines.[1][3]
Respiratory Irritant Inhalation of dust or aerosols may cause respiratory irritation.A common hazard for acidic and amine-containing organic compounds.[3]

Immediate Safety & Handling Protocols

All operations involving this compound must be conducted with strict adherence to safety protocols to minimize exposure risk.

Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and solution preparation must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Safety Infrastructure: An operational eyewash station and safety shower must be immediately accessible in the work area.[7]

Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles and a face shield are mandatory.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Change gloves immediately if contaminated.
Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes are essential.

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to containment and safety.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Immediately alert personnel in the vicinity and secure the area to prevent entry.[7]

  • Assess & Don PPE: From a safe distance, assess the spill's extent. Before any cleanup, don the full PPE listed in Section 2.[7]

  • Containment:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[7] Carefully sweep the material into a designated waste container.

    • For Liquid Spills (Solutions): Use an inert absorbent material to contain the spill. Collect all absorbed material and contaminated items into a suitable, labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including absorbents, wipes, and PPE, must be collected and disposed of as hazardous waste.[1][7]

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.[1]

Primary Disposal Pathway: Professional Incineration

The definitive and safest method for the final disposal of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is through a licensed hazardous waste disposal company, with incineration being the preferred technology.[8] High-temperature incineration ensures the complete thermal destruction of the molecule, neutralizing its reactivity and potential toxicity.

NEVER dispose of this compound or its containers in the regular trash or down the drain. [1][5]

Step-by-Step Waste Collection Protocol:

  • Waste Characterization: The waste must be classified as hazardous, reactive, and potentially toxic.[9][10]

  • Segregation: This waste stream must be kept separate from all other laboratory waste, especially acids and oxidizers, to prevent dangerous reactions.[7][9]

  • Containerization:

    • Collect all waste (solid, liquid solutions, and contaminated materials) in a designated, leak-proof, and compatible container.[9][11]

    • The container must be kept tightly sealed at all times except when waste is being added.[9][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid," and all associated hazard pictograms (e.g., Corrosive, Health Hazard, Exclamation Mark).[1][9]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, preferably with secondary containment.[1][10]

  • Professional Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed contractor.[1][10]

Advanced Procedure: On-Site Chemical Deactivation (Expert Use Only)

For laboratories equipped and trained for chemical neutralization, the reactivity of the aziridine ring can be reduced prior to disposal through controlled acid-mediated ring-opening. This procedure must be performed with extreme caution in a chemical fume hood by personnel fully knowledgeable of the potential for exothermic reaction.

Objective: To open the strained aziridine ring, converting it to a less reactive amino alcohol derivative.

Protocol:

  • Preparation: In a chemical fume hood, prepare a suitably sized reaction vessel equipped with a magnetic stirrer.

  • Dilution: If the waste is concentrated, dilute it slowly in a compatible solvent (e.g., water, if soluble) to help manage the reaction temperature.

  • Neutralization: While stirring vigorously, slowly add a dilute acid (e.g., 1 M acetic acid or hydrochloric acid) to the waste solution. Causality Note: The acid protonates the aziridine nitrogen, catalyzing the nucleophilic attack by water or the acid's conjugate base, leading to ring opening.[8]

  • Temperature Monitoring: Monitor the temperature of the solution continuously. Add the acid dropwise to prevent a rapid and uncontrolled temperature increase.

  • pH Monitoring: Periodically check the pH of the solution. Continue adding acid until the pH is between 6.0 and 8.0.[8]

  • Final Disposal: Once neutralized, the resulting solution is still considered hazardous waste. It must be collected, labeled, and stored according to the protocol in Section 4 for professional disposal.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid.

G A Waste Generation (Solid, Liquid, or Contaminated Material) B Characterize as Hazardous Waste (Reactive, Potential Mutagen, Irritant) A->B C Segregate from Incompatible Waste Streams B->C D Decision Point: On-Site Deactivation? C->D E Expert-Led Chemical Deactivation (Acid-Mediated Ring Opening) See Section 5 D->E Yes F Collect in Designated Hazardous Waste Container D->F No E->F G Label Container Correctly (Full Name, Hazards, Date) F->G H Store in Secure, Ventilated Waste Accumulation Area G->H I Contact EHS for Professional Disposal (Incineration) H->I

Caption: Disposal workflow for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid.

References

  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide. Benchchem.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Disposal of Chemical Waste. University of St Andrews Safety Office.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Navigating the Disposal of Pyridine-2,4,6-tricarboxylic Acid: A Guide for Laboratory Professionals. Benchchem.
  • Inactivation of aziridinium benzoquinones (A) with loss of the aziridine ring and (B) initiated by a 1,5-sigmatropic shift. ResearchGate.
  • 2,6-Pyridinedicarboxylic acid. Bio-Rad.
  • 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid Safety Data Sheet. MilliporeSigma.
  • Pyridine-2,6-dicarboxylic acid Safety Data Sheet. Thermo Fisher Scientific.
  • Polyfunctional Aziridine Safety Data Sheet. 3M.
  • 4-Pyridinecarboxylic acid Safety Data Sheet. PENTA.
  • Aziridine Compound Summary. PubChem, National Institutes of Health.
  • Chemical Waste Name or Mixtures List. University of Florida Environmental Health & Safety.
  • 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride Safety Data Sheet. AK Scientific, Inc.

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Personal protective equipment for handling 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety, handling, and operational guide for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid , designed for researchers and drug development professionals operating in certified laboratory environments.

Chemical Profile & Hazard Causality

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a bifunctional molecule featuring a pyridine-2-carboxylic acid moiety and a highly reactive aziridine ring. The primary hazard stems from the aziridine group. Aziridines are three-membered nitrogen heterocycles characterized by extreme ring strain (approximately 27 kcal/mol). This strain makes them highly susceptible to nucleophilic attack and ring-opening reactions, allowing them to act as potent alkylating agents[1].

In a biological context, this alkylating capability means the compound can covalently bind to DNA, RNA, and proteins, posing severe risks of mutagenesis, carcinogenesis, and acute tissue damage upon contact[2].

Table 1: Quantitative & Qualitative Safety Parameters

ParameterSpecification / RecommendationMechanistic Rationale
Primary Hazard Alkylating agent, severe irritantRing strain drives exothermic nucleophilic ring-opening reactions with biological macromolecules.
Storage Temperature -20 °C under inert gas (Argon/N₂)Prevents spontaneous, heat-generating polymerization or degradation of the aziridine ring[3].
Ventilation Requirement Certified Chemical Fume HoodPrevents inhalation of toxic dust, aerosols, or vapors[3].
Waste Disposal Licensed IncinerationComplete thermal destruction prevents environmental contamination and soil/water toxicity[1].

Personal Protective Equipment (PPE) System

Standard laboratory PPE is insufficient for handling reactive alkylating agents. A self-validating safety system requires protective layers that account for the specific permeation kinetics of aziridines.

  • Hand Protection (Double-Gloving Strategy):

    • Inner Glove: Standard nitrile glove (provides basic dexterity and secondary protection).

    • Outer Glove: Polyvinyl alcohol (PVA) or butyl rubber gloves are mandatory for handling concentrated aziridine derivatives[1].

    • Causality: Aziridines can rapidly permeate standard latex, neoprene, and thin nitrile[1]. Butyl rubber provides a dense, impermeable barrier to lipophilic alkylating agents. Gloves must be inspected for micro-tears prior to use and disposed of immediately after handling[4].

  • Eye and Face Protection:

    • Chemical safety goggles paired with a full-face shield[1].

    • Causality: Corneal tissue is highly vulnerable to irreversible alkylation. A face shield prevents catastrophic exposure from accidental splashes or violent exothermic reactions during solvent addition.

  • Body Protection:

    • A fully buttoned, flame-resistant (FR) lab coat or a disposable chemically resistant Tyvek suit over standard lab attire.

  • Respiratory Protection:

    • All manipulations must occur inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood[1]. If engineering controls fail or during a spill, a full-face respirator with multi-gas/vapor cartridges (or a supplied-air respirator) is required[4].

Operational Workflow: Step-by-Step Handling

To ensure trustworthiness and safety, every step must be executed with precision.

  • System Validation: Before opening the chemical, verify the fume hood face velocity (standard: 0.5 m/s or 100 fpm). Ensure the workspace is clear of incompatible materials (strong acids, oxidizers), as aziridines can polymerize violently in the presence of acidic catalysts[1].

  • Inert Preparation: Purge the analytical balance area (if enclosed) or the reaction vessel with an inert gas (Argon or Nitrogen)[3].

  • Transfer & Weighing: Use static-dissipative spatulas. Weigh the 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid directly into a pre-tared, sealable reaction vial. Do not transport open containers across the laboratory.

  • Solvent Addition: Add solvents dropwise while monitoring for exothermic activity. The pyridine-2-carboxylic acid moiety may influence solubility, but the aziridine ring remains the primary reactive concern.

  • De-gowning: Upon completion, remove the outer butyl gloves using the "glove-in-glove" technique to avoid skin contact with the outer surface[4]. Dispose of them as hazardous solid waste.

Disposal and Decontamination Plan

Improper disposal of aziridine crosslinkers and derivatives can lead to severe environmental contamination[2]. Never dispose of this compound down the drain[5].

Step-by-Step Waste Management
  • Segregation: Collect all reaction mixtures, contaminated solvents, and solid waste (gloves, spatulas, paper towels) in dedicated, chemically compatible, and clearly labeled secondary containment vessels[1].

  • Trace Neutralization (Fume Hood Only): For cleaning glassware with trace residues of the compound, the aziridine ring can be neutralized via an acid-catalyzed ring-opening reaction.

    • Procedure: Submerge the contaminated glassware in a large volume of cold water (ice bath)[1]. Slowly add a dilute acid (e.g., 1M HCl) to induce hydrolysis/ring-opening, converting the aziridine into a less reactive chloroethylamine or amino alcohol derivative.

    • Monitoring: Check the pH to ensure neutralization is complete (pH 6.0 - 8.0)[1].

  • Final Disposal: The neutralized liquid waste, along with all untreated solid waste, must be transferred to a licensed hazardous waste disposal company for high-temperature incineration equipped with an afterburner and scrubber[3].

Spill Response Protocol
  • Evacuation: Immediately evacuate non-essential personnel from the area[2].

  • Containment: Wearing full PPE (including respiratory protection), cover the spill with a chemically inert, dry absorbent material (e.g., Chemizorb® or sand)[4].

  • Collection: Sweep up the absorbed material mechanically without creating dust[5]. Place it into a sealed, hazardous waste container.

  • Decontamination: Wash the affected surface with a mild, dilute acidic solution to neutralize residual traces, followed by soap and water.

Process Visualization

G Start Risk Assessment & Hood Validation PPE Don Specialized PPE (Butyl Gloves, Face Shield) Start->PPE Execution Execute Experiment (Inert Atmosphere) PPE->Execution Spill Spill Detected? Execution->Spill Evacuate Evacuate & Use Inert Absorbent Spill->Evacuate Yes Waste Collect Waste in Segregated Containers Spill->Waste No Evacuate->Waste Neutralization Trace Residue Neutralization (Acid-Catalyzed Ring Opening) Waste->Neutralization Disposal Licensed Incineration (Final Disposal) Neutralization->Disposal

Workflow for the safe handling and disposal of aziridine-containing compounds.

References

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. Available at:[Link]

  • Safety Data Sheet: N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide). Chemos GmbH & Co. KG. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

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